molecular formula C11H13NO4 B092488 Butyl 4-nitrobenzoate CAS No. 120-48-9

Butyl 4-nitrobenzoate

Cat. No.: B092488
CAS No.: 120-48-9
M. Wt: 223.22 g/mol
InChI Key: DVTGVOHTTDVRJF-UHFFFAOYSA-N
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Description

Butyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTGVOHTTDVRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152643
Record name Butyl 4-nitrobenzoate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-48-9
Record name Benzoic acid, 4-nitro-, butyl ester
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Record name Butyl 4-nitrobenzoate
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Record name Butyl 4-nitrobenzoate
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Record name Butyl 4-nitrobenzoate
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Foundational & Exploratory

Butyl 4-nitrobenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Butyl 4-nitrobenzoate, including its molecular structure, chemical properties, synthesis, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C11H13NO4.[1][2][3] It is also known by other names such as n-Butyl p-nitrobenzoate and 4-Nitrobenzoic acid butyl ester.[3][4] The compound is registered under the CAS Number 120-48-9.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C11H13NO4[1][2][3]
Molecular Weight 223.22 g/mol [1][3]
IUPAC Name This compound[3][4]
CAS Number 120-48-9[1][2][3]
Appearance Needle-like crystals[1]
Melting Point 35-39 °C[1][2]
Boiling Point 160 °C at 8 mmHg[1][2]
Solubility Soluble in ethyl ether and benzene; soluble in hot ethanol.[1]

Molecular Structure

The molecular structure of this compound consists of a butyl ester of 4-nitrobenzoic acid. The structure is characterized by a benzene ring substituted with a nitro group and a butyl ester group at the para position.

Caption: Molecular structure of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-nitrobenzoic acid with n-butanol, using a strong acid as a catalyst.

Experimental Protocol: Esterification of 4-Nitrobenzoic Acid

This protocol is adapted from a known synthesis method for n-butyl p-nitrobenzoate.[5]

Materials:

  • 4-Nitrobenzoic acid (1 mol, 167 g)

  • n-Butanol (0.99 mol, 73.3 g)

  • Concentrated sulfuric acid (1.9 g)

  • Sodium carbonate aqueous solution

  • Esterification reactor with a reflux condenser and a water separator

Procedure:

  • To the esterification reactor, add 167 g of p-nitrobenzoic acid and 73.3 g of n-butanol.[5]

  • With stirring, slowly add 1.9 g of concentrated sulfuric acid to the mixture.[5]

  • Heat the mixture to reflux at a temperature of 120 ± 1 °C.[5]

  • Maintain the reaction at this temperature for 12 hours, continuously removing the water formed during the reaction. The temperature may rise to 128 ± 1 °C as the reaction proceeds. A total of approximately 17.8 g of water should be collected.[5]

  • After the reaction is complete, cool the mixture to 35 ± 1 °C.[5]

  • Neutralize the reaction mixture with a sodium carbonate aqueous solution to a pH of 7.5 ± 0.1.[5]

  • Allow the layers to separate. The lower organic layer contains the n-butyl p-nitrobenzoate.[5]

  • The resulting product can be further purified if necessary. The reported yield is approximately 99.1% with a purity of 99.26% as determined by HPLC.[5]

Figure 2: Synthesis Workflow

Synthesis_Workflow Reactants 4-Nitrobenzoic Acid + n-Butanol + Sulfuric Acid Reaction Reflux at 120-128°C (12 hours) Reactants->Reaction Cooling Cool to 35°C Reaction->Cooling Neutralization Neutralize with Sodium Carbonate Solution Cooling->Neutralization Separation Separate Organic Layer Neutralization->Separation Product This compound Separation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to a variety of other compounds. For instance, the reduction of this compound would yield Butyl 4-aminobenzoate (a precursor to some local anesthetics). The ester group can also be hydrolyzed or transesterified. These chemical handles make it a versatile building block for the synthesis of more complex molecules, which may have applications in materials science and the development of new pharmaceutical agents.

Safety Information

GHS Pictograms:

  • GHS07 (Exclamation mark)[6]

Signal Word:

  • Warning[6]

Hazard Statements:

  • H302: Harmful if swallowed[6]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Chemical Properties of 7-Hydroxycoumarin (CAS Number 120-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound belonging to the coumarin family. It is found in various plants, particularly in the Apiaceae family.[1] This white to off-white crystalline powder is notable for its significant blue fluorescence under UV light, a characteristic that lends it to various applications in scientific research.

Physicochemical Data

The fundamental physicochemical properties of 7-Hydroxycoumarin are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₆O₃[2][3]
Molar Mass 162.14 g/mol [3][4]
Melting Point 230-233 °C (decomposes)[1][2][4][5]
Boiling Point ~248.82 °C (rough estimate)[2]
Density ~1.26 g/cm³ (rough estimate)[2]
Water Solubility Slightly soluble in hot water (1 g/100 mL at 100 °C)[2][6]
Solubility in Organic Solvents Soluble in ethanol, chloroform, acetic acid, and dioxane.[1][2][7] Insoluble in ether.[2]
pKa 7.11 - 7.7[2][6]
LogP 1.58[1]
Appearance White to yellowish-white crystalline powder[2][6]

Spectroscopic and Analytical Data

The unique spectral signature of 7-Hydroxycoumarin is crucial for its identification and quantification.

UV-Vis Spectroscopy

7-Hydroxycoumarin exhibits strong ultraviolet absorption. In acidic solutions, the absorbance maximum is approximately 325 nm.[1] This shifts to around 365-370 nm in alkaline conditions due to the deprotonation of the phenolic hydroxyl group.[1][6] Its fluorescence excitation maxima are at 330 nm in acidic and 370 nm in alkaline solutions, with an emission maximum around 460 nm, resulting in a distinct blue fluorescence.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of 7-Hydroxycoumarin displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3165 cm⁻¹ for the aromatic -OH group, strong absorptions between 1715-1690 cm⁻¹ for the lactone carbonyl group, and peaks at 1628–1603 cm⁻¹ and 1575 cm⁻¹ for the C=C double bonds of the aromatic ring.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 7-Hydroxycoumarin. The proton NMR spectrum typically shows characteristic signals for the aromatic and vinyl protons of the coumarin ring system.[10][11]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 7-Hydroxycoumarin are outlined below.

Determination of Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of 7-Hydroxycoumarin is added to a series of vials containing the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of 7-Hydroxycoumarin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of Melting Point

The capillary method is a widely used technique for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 7-Hydroxycoumarin is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.[12]

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded as the melting point range.[13]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[3][6]

Protocol:

  • Solution Preparation: A standard solution of 7-Hydroxycoumarin is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The 7-Hydroxycoumarin solution is titrated with the strong base, and the pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis Protocols

Protocol:

  • Sample Preparation: A dilute solution of 7-Hydroxycoumarin is prepared in the solvent of interest (e.g., ethanol, acidic or basic buffer).

  • Measurement: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer. A blank containing only the solvent is used for background correction.

Protocol:

  • Sample Preparation: A small amount of 7-Hydroxycoumarin (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[14] The mixture is finely ground to a homogenous powder.

  • Pellet Formation: The powder mixture is placed in a pellet die and compressed under high pressure (several tons) to form a thin, transparent pellet.[15]

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Protocol:

  • Sample Preparation: For ¹H NMR, 5-25 mg of 7-Hydroxycoumarin is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[4]

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[16]

  • Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Signaling Pathways and Biological Activities

7-Hydroxycoumarin exhibits a range of biological activities, including anticancer and anti-inflammatory effects, which are mediated through its interaction with key cellular signaling pathways.[16][17]

Anticancer Activity and Associated Signaling Pathways

7-Hydroxycoumarin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10][18] Its anticancer effects are linked to the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.[19]

anticancer_pathway Umbelliferone 7-Hydroxycoumarin (Umbelliferone) MAPK_Pathway MAPK Pathway Umbelliferone->MAPK_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Umbelliferone->PI3K_Akt_Pathway Inhibition ERK ERK MAPK_Pathway->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest PI3K PI3K PI3K_Akt_Pathway->PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Akt->CellCycleArrest Inhibition

Caption: Anticancer signaling pathways modulated by 7-Hydroxycoumarin.

Anti-inflammatory Activity and NF-κB Signaling

The anti-inflammatory properties of 7-Hydroxycoumarin are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, often in conjunction with the MAPK pathway.[19][20]

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Umbelliferone 7-Hydroxycoumarin (Umbelliferone) Umbelliferone->IKK Inhibition IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IKK->NFkappaB Activation IkappaB->NFkappaB Sequesters in Cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB anti-inflammatory pathway by 7-Hydroxycoumarin.

Experimental Workflow Visualization

A generalized workflow for the characterization of a solid organic compound like 7-Hydroxycoumarin is presented below.

experimental_workflow Start Start: Solid Sample of 7-Hydroxycoumarin Solubility Solubility Testing (Water, Organic Solvents) Start->Solubility MeltingPoint Melting Point Determination Start->MeltingPoint pKa pKa Determination (Potentiometric Titration) Start->pKa Spectroscopy Spectroscopic Analysis Solubility->Spectroscopy MeltingPoint->Spectroscopy pKa->Spectroscopy UVVis UV-Vis Spectroscopy->UVVis FTIR FTIR Spectroscopy->FTIR NMR NMR (¹H, ¹³C) Spectroscopy->NMR DataAnalysis Data Analysis and Structure Confirmation UVVis->DataAnalysis FTIR->DataAnalysis NMR->DataAnalysis End End: Characterized Compound DataAnalysis->End

Caption: General workflow for the physicochemical characterization of 7-Hydroxycoumarin.

References

Navigating the Solubility Landscape of Butyl 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-nitrobenzoate, a butyl ester of 4-nitrobenzoic acid, is a compound of interest in various chemical and pharmaceutical research domains. Its utility in synthesis and potential biological activity necessitates a thorough understanding of its physicochemical properties, among which solubility in common organic solvents is paramount for process development, formulation, and analytical characterization. This technical guide provides a consolidated overview of the available solubility information for this compound and outlines a comprehensive methodology for its experimental determination.

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide compiles the existing qualitative information and provides a framework for researchers to generate precise, quantitative data tailored to their specific applications.

Qualitative Solubility Profile

Based on available safety and technical data sheets, a qualitative assessment of this compound's solubility has been established. This information, while not quantitative, offers initial guidance for solvent selection.

SolventSolubilityCitation
Ethyl EtherSoluble[1]
BenzeneSoluble[1]
Hot EthanolSoluble[1]

This profile suggests that this compound, with its ester functionality and aromatic nitro group, exhibits favorable interactions with a range of solvents from the moderately polar (ethanol, ethyl ether) to the non-polar (benzene).

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, the following section details a robust experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane) of analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvents)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature, preventing precipitation or dissolution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, flow rate, and detection wavelength (typically around 274 nm for the nitroaromatic chromophore).

      • Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

      • Inject the diluted sample and the calibration standards into the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • This method can be used if this compound has a distinct absorbance peak that is not interfered with by the solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentration.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Temperature Variation:

    • Repeat the entire procedure at different temperatures (e.g., 10 °C, 25 °C, 40 °C) to understand the temperature dependence of the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a compound like this compound.

Solubility_Workflow A Compound Procurement (this compound, High Purity) C Equilibrium Solubility Determination (Isothermal Shake-Flask Method) A->C B Solvent Selection (Common Organic Solvents) B->C D Solid Phase Characterization (e.g., XRD, DSC) C->D Analyze solid post-equilibration E Quantitative Analysis (HPLC or UV-Vis) C->E Analyze saturated solution F Data Compilation and Analysis D->F E->F G Solubility Data Table Generation F->G H Thermodynamic Modeling (Optional) F->H I Technical Guide/Report Generation G->I H->I

Caption: Logical workflow for the experimental determination and analysis of compound solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is sparse in the current literature, the qualitative information provides a useful starting point for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for generating this critical data. The systematic approach outlined will enable researchers and drug development professionals to build a robust solubility profile for this compound, facilitating its use in a variety of scientific endeavors.

References

The Multifaceted Biological Activities of Nitrobenzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoate esters, a class of aromatic compounds featuring a benzene ring substituted with both an ester group and at least one nitro group, are emerging as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of potent biological activities, showing significant promise in therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the core biological activities of nitrobenzoate esters, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Antimicrobial Activity

Nitrobenzoate derivatives have shown significant efficacy against a range of microbial pathogens, including bacteria and mycobacteria. Their primary mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that cause cellular damage and death.

Antitubercular Activity

A significant area of research has been the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb). These compounds often act as prodrugs, requiring activation by mycobacterial enzymes to exert their effect.[1] The 3,5-dinitrobenzoate scaffold has been identified as a particularly promising starting point for the development of novel antimycobacterial agents.[1]

One key target for some nitro-containing compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[1] The sensitivity of M. tuberculosis complex (MtbC) bacteria to nitro-containing compounds may be linked to their metabolic deficiencies, including lower expression of nitroreductase enzymes compared to other mycobacteria.[1] Esters of weak acids, including nitrobenzoates, have demonstrated improved antimycobacterial activity over the corresponding free acids.[1] It is hypothesized that the ester form acts as a prodrug, facilitating entry into the mycobacterial cells where they are hydrolyzed by esterases to release the active acidic form.[1]

Table 1: Antitubercular Activity of Nitrobenzoate Derivatives against M. tuberculosis H37Rv

Compound SeriesEster MoietyMIC (µg/mL)Reference
4-NitrobenzoatesC8 to C12 alkyl chains2 - 16[2]
3,5-DinitrobenzoatesC8 to C12 alkyl chains1 - 8[2]
4-Nitrobenzoic acid-Inhibitory[1]
General Antibacterial and Antifungal Activity

The antimicrobial effects of nitrobenzoate esters are not limited to mycobacteria. Studies have shown their potential against other bacteria and fungi. For instance, methyl 4-nitrobenzoate has exhibited inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: General Antimicrobial Activity of Nitrobenzoate Esters

CompoundTarget OrganismMIC (mg/mL)Reference
Sodium BenzoateEscherichia coli5[3]
Sodium BenzoatePseudomonas aeruginosa5[3]
Sodium NitritePseudomonas aeruginosa0.5[3]
Potassium SorbateEscherichia coli5[3]

Note: While not all are nitrobenzoate esters, these values for related preservatives provide context for antimicrobial concentrations.

Mechanism of Action: Nitroreductase Activation

The antimicrobial activity of many nitroaromatic compounds, including nitrobenzoate esters, is dependent on their activation by bacterial nitroreductases.[4] These enzymes are typically flavin-containing and utilize NADH or NADPH as reducing agents.[5] The activation process involves the reduction of the nitro group to a nitroso, hydroxylamine, and finally an amino group.[6] The highly reactive intermediates, particularly the hydroxylamine, can interact with and damage cellular macromolecules such as DNA, leading to cell death.[7] This process is often referred to as a "ping-pong bi-bi" kinetic mechanism.[4]

Nitroreductase_Mechanism cluster_enzyme Bacterial Nitroreductase Enzyme_FMN Enzyme-FMN Enzyme_FMNH2 Enzyme-FMNH₂ Enzyme_FMN->Enzyme_FMNH2 Reduction NADP NAD(P)⁺ Enzyme_FMN->NADP Enzyme_FMNH2->Enzyme_FMN Oxidation Nitrobenzoate_Ester Nitrobenzoate Ester (Prodrug) Enzyme_FMNH2->Nitrobenzoate_Ester Reductive Half-Reaction NADPH NAD(P)H + H⁺ NADPH->Enzyme_FMN Oxidative Half-Reaction Reactive_Intermediates Reactive Nitrogen Species (e.g., Hydroxylamine) Nitrobenzoate_Ester->Reactive_Intermediates Activation Cell_Death Cell Death Reactive_Intermediates->Cell_Death DNA Damage EGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Cofilin_P Cofilin-P Akt->Cofilin_P Regulates ERK ERK MEK->ERK ERK->Cofilin_P Regulates Actin Actin Polymerization Cofilin_P->Actin Cell_Migration Cell Migration Actin->Cell_Migration Nitrobenzoate_Ester_Inhibition Nitrobenzoate Ester Inhibition Nitrobenzoate_Ester_Inhibition->Cofilin_P Inhibits Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrobenzoate_Ester_NSAID Nitrobenzoate Ester (NSAID Derivative) Nitrobenzoate_Ester_NSAID->COX_Enzymes Inhibits NO Nitric Oxide (NO) Nitrobenzoate_Ester_NSAID->NO Releases Vasodilation Vasodilation & Protective Effects NO->Vasodilation Synthesis_Workflow Start Start Mix_Acids Prepare Nitrating Mixture: Conc. HNO₃ + Conc. H₂SO₄ Start->Mix_Acids Dissolve_Ester Dissolve Methyl Benzoate in Conc. H₂SO₄ at 0-10°C Start->Dissolve_Ester Nitration Add Nitrating Mixture Dropwise to Methyl Benzoate Solution (Keep Temp < 15°C) Mix_Acids->Nitration Dissolve_Ester->Nitration Stir Stir for 15 minutes Nitration->Stir Quench Pour onto Crushed Ice Stir->Quench Filter_Wash Filter and Wash with Water Quench->Filter_Wash Purify Wash with Cold Methanol Filter_Wash->Purify Dry Dry the Product Purify->Dry End Methyl 3-Nitrobenzoate Dry->End

References

Spectroscopic Analysis of Butyl 4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 4-nitrobenzoate, a compound of interest in various chemical research and development sectors. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies corresponding to its ester and nitro functionalities.

Experimental Protocol:

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The pressure arm is positioned over the sample to ensure good contact. The spectrum is then acquired over a standard range of 4000-400 cm⁻¹. Alternatively, a thin liquid film of the sample can be prepared for analysis.[1]

Data Summary:
Wavenumber (cm⁻¹)IntensityAssignment
1730-1715StrongC=O (Ester carbonyl) stretch
1523StrongAsymmetric NO₂ stretch
1343StrongSymmetric NO₂ stretch
1300-1000MediumC-O (Ester) stretch
~2960MediumC-H (Aliphatic) stretch
~1600MediumC=C (Aromatic) stretch

Data adapted from typical values for α,β-unsaturated esters and nitro compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol:

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[4] The spectrum is then acquired on an NMR spectrometer. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

¹H NMR Data:
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d2HAromatic protons ortho to NO₂
~8.15d2HAromatic protons meta to NO₂
~4.35t2H-OCH₂-
~1.75m2H-OCH₂CH₂-
~1.45m2H-CH₂CH₃
~0.95t3H-CH₃

Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Data:
Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~150Aromatic C-NO₂
~135Aromatic C-COO
~130Aromatic CH
~123Aromatic CH
~65-OCH₂-
~30-OCH₂CH₂-
~19-CH₂CH₃
~13-CH₃

Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₄), the molecular weight is 223.22 g/mol .[6][7][8]

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.[6] In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In Chemical Ionization (CI), a reagent gas is used to produce a softer ionization, often resulting in a more prominent molecular ion peak.

Data Summary (Electron Ionization - EI):
m/zRelative IntensityPossible Fragment
223Low[M]⁺ (Molecular ion)
168Moderate[M - C₄H₉O]⁺
150Moderate[O₂NC₆H₄CO]⁺
56High[C₄H₈]⁺

Note: The fragmentation pattern can vary depending on the ionization method and energy.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI, CI) Dissolution->MS IR_Data Functional Group ID (C=O, NO₂, C-O) IR->IR_Data NMR_Data Structural Framework (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A workflow diagram for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize experimental conditions based on the specific instrumentation available.

References

The Core Mechanism of Action of Nitroaromatic Compounds in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which nitroaromatic compounds exert their biological effects. It delves into the critical process of reductive activation, the generation of reactive intermediates, and their subsequent interactions with cellular macromolecules, leading to a range of outcomes from therapeutic efficacy to toxicity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction: The Dual Nature of Nitroaromatic Compounds

Nitroaromatic compounds are a diverse class of molecules characterized by the presence of at least one nitro (-NO₂) group attached to an aromatic ring.[1] This structural feature imparts unique electronic properties, notably a strong electron-withdrawing nature, which makes them susceptible to reductive metabolism in biological systems.[1] While many nitroaromatic compounds are recognized as environmental pollutants with toxic, mutagenic, and carcinogenic potential, their unique mechanism of action has been harnessed for therapeutic purposes, particularly in oncology and microbiology.[2][3][4] The biological activity of these compounds is intrinsically linked to their reductive activation, a process that converts the relatively inert parent molecule into highly reactive species.[2]

Reductive Activation: The Gateway to Biological Activity

The biological effects of nitroaromatic compounds are almost entirely dependent on the enzymatic reduction of their nitro group.[5][6] This bioactivation is primarily catalyzed by a class of enzymes known as nitroreductases (NTRs), which are flavoenzymes that utilize NAD(P)H as a reducing cofactor.[7][8] Mammalian cells have low levels of nitroreductase activity, while many bacteria and certain tumor microenvironments (hypoxic regions) exhibit significantly higher levels, providing a basis for selective toxicity.[2][9] Nitroreductases are broadly classified into two types based on their sensitivity to oxygen.

Type I Nitroreductases: Oxygen-Insensitive, Two-Electron Reduction

Type I nitroreductases, such as Escherichia coli NfsA and NfsB, are insensitive to the presence of oxygen.[7] They catalyze the sequential reduction of the nitro group in a two-electron process. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine derivative.[8][10] These hydroxylamine species are highly reactive electrophiles that can covalently bind to cellular nucleophiles, including DNA and proteins.[11]

Type_I_Nitroreductase_Pathway cluster_main Type I Nitroreductase (Oxygen-Insensitive) Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso 2e⁻, 2H⁺ (Nitroreductase) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ (Nitroreductase) Amine Amine (Ar-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ DNA_Damage DNA Adducts & Protein Alkylation Hydroxylamine->DNA_Damage Covalent Binding

Figure 1: Type I Nitroreductase Pathway.

Type II Nitroreductases: Oxygen-Sensitive, One-Electron Reduction

Type II nitroreductases are oxygen-sensitive and catalyze a single-electron reduction of the nitroaromatic compound to form a nitro anion radical.[7] In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This process, known as futile cycling, leads to the generation of reactive oxygen species (ROS), which can induce significant oxidative stress within the cell. Under hypoxic conditions, the nitro anion radical can undergo further reduction to the same reactive nitroso and hydroxylamine intermediates produced by Type I nitroreductases.

Type_II_Nitroreductase_Pathway cluster_main Type II Nitroreductase (Oxygen-Sensitive) Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitro_Radical Nitro Anion Radical (Ar-NO₂⁻) Nitroaromatic->Nitro_Radical 1e⁻ (Nitroreductase) Nitro_Radical->Nitroaromatic Electron Transfer Oxygen O₂ Nitroso Nitroso Intermediate (Ar-NO) Nitro_Radical->Nitroso Further Reduction (Hypoxia) Superoxide Superoxide (O₂⁻) → ROS Oxygen->Superoxide e⁻ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ DNA_Damage DNA Adducts & Protein Alkylation Hydroxylamine->DNA_Damage Covalent Binding

Figure 2: Type II Nitroreductase Pathway.

Cellular Targets and Downstream Consequences

The reactive intermediates generated from the reduction of nitroaromatic compounds can interact with a variety of cellular macromolecules, leading to a cascade of downstream effects.

DNA Damage

The electrophilic hydroxylamine metabolites are potent genotoxins that can form covalent adducts with DNA bases, primarily guanine.[12][13] These adducts can distort the DNA helix, leading to mutations, strand breaks, and inhibition of DNA replication and transcription.[1][5] This DNA damage is a major contributor to the mutagenic, carcinogenic, and cytotoxic properties of nitroaromatic compounds.[1][3]

Protein Alkylation

In addition to DNA, the reactive intermediates can also form adducts with proteins. Covalent modification of proteins can alter their structure and function, disrupting critical cellular processes.[11]

Oxidative Stress

As described for Type II nitroreductases, the futile cycling of the nitro anion radical in the presence of oxygen leads to the production of ROS, such as superoxide anions and hydrogen peroxide. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[14]

The culmination of these molecular insults can trigger various cellular signaling pathways, including:

  • DNA Damage Response (DDR): Activation of DDR pathways can lead to cell cycle arrest to allow for DNA repair.

  • Apoptosis: If the cellular damage is too severe to be repaired, programmed cell death (apoptosis) is initiated to eliminate the damaged cells.

  • Senescence: In some cases, cells may enter a state of irreversible growth arrest known as senescence.

Cellular_Consequences cluster_main Cellular Consequences of Nitroaromatic Activation Activation Reductive Activation of Nitroaromatic Compound Intermediates Reactive Intermediates (Hydroxylamine, ROS) Activation->Intermediates DNA_Damage DNA Damage (Adducts, Breaks) Intermediates->DNA_Damage Protein_Damage Protein Damage (Alkylation) Intermediates->Protein_Damage Oxidative_Stress Oxidative Stress Intermediates->Oxidative_Stress DDR DNA Damage Response DNA_Damage->DDR Apoptosis Apoptosis Protein_Damage->Apoptosis Oxidative_Stress->Apoptosis DDR->Apoptosis Senescence Senescence DDR->Senescence Cell_Death Cell Death Apoptosis->Cell_Death

Figure 3: Cellular Consequences of Nitroaromatic Activation.

Data Presentation

The biological activity of nitroaromatic compounds is highly dependent on the specific compound, the enzymatic system involved, and the cellular context. The following tables summarize key quantitative data for representative nitroaromatic compounds and nitroreductases.

Table 1: Kinetic Parameters of E. coli Nitroreductases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)CofactorReference
NfsA Nitrofurazone-30 ± 1-NADPH[7]
CB1954-42 ± 1-NADPH[7]
NfsB CB19544602705.9 x 10⁵NADH[15]

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Cytotoxicity of Nitroaromatic Compounds in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)ConditionReference
Compound 1 HTB-26 (Breast Cancer)10 - 50-[16]
PC-3 (Prostate Cancer)10 - 50-[16]
HepG2 (Hepatocellular Carcinoma)10 - 50-[16]
Compound 2 HCT116 (Colon Cancer)0.34-[16]
PR-104A TF1 (Erythroleukaemia)-Hypoxia[12]

IC₅₀ values are highly dependent on the cell line and experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of nitroaromatic compounds.

Nitroreductase Activity Assay

This assay measures the enzymatic activity of a nitroreductase by monitoring the consumption of the NAD(P)H cofactor or the formation of a product.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NAD(P)H to NAD(P)⁺ is monitored spectrophotometrically. Alternatively, fluorescent or luminescent probes that are activated by nitroreductases can be used for higher sensitivity.[6]

General Protocol:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.0), the nitroaromatic substrate, and NAD(P)H.

  • Initiate the reaction by adding the purified nitroreductase enzyme or cell lysate containing the enzyme.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity and determine kinetic parameters (K_m and k_cat) by varying the substrate concentration.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][17]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[10]

Alkaline Comet Assay Protocol:

  • Embed cells treated with the nitroaromatic compound in low-melting-point agarose on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Treat the slides with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Perform electrophoresis at a low voltage in the alkaline buffer.

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Comet_Assay_Workflow cluster_main Comet Assay Experimental Workflow Cell_Treatment 1. Cell Treatment with Nitroaromatic Compound Embedding 2. Embedding Cells in Agarose Cell_Treatment->Embedding Lysis 3. Cell Lysis Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. DNA Staining Electrophoresis->Staining Visualization 7. Visualization & Quantification Staining->Visualization

Figure 4: Comet Assay Experimental Workflow.

Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][18]

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[14]

General Protocol:

  • Prepare a culture of the appropriate S. typhimurium tester strain.

  • Mix the bacteria with the nitroaromatic compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

  • Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenicity.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used. Inside the cell, DCFH-DA is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[19][20]

General Protocol:

  • Culture cells and treat them with the nitroaromatic compound.

  • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Conclusion

The mechanism of action of nitroaromatic compounds is a complex interplay of enzymatic activation, generation of reactive intermediates, and interaction with critical cellular components. Understanding these core mechanisms is essential for both harnessing their therapeutic potential in areas such as cancer and infectious diseases, and for assessing their toxicological risks. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this important class of molecules. Further research into the specificity of different nitroreductases and the detailed cellular responses to nitroaromatic-induced damage will continue to refine our understanding and application of these compounds.

References

An In-depth Technical Guide to the Health and Safety Hazards of Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Butyl 4-nitrobenzoate is a chemical with identified health hazards, and appropriate safety precautions should always be taken when handling it.

Executive Summary

This compound (CAS No. 120-48-9) is a nitroaromatic compound with applications in chemical synthesis. This guide provides a detailed overview of its known and potential health and safety hazards, drawing from available data and information on structurally related compounds. The primary identified hazards are irritation to the skin, eyes, and respiratory system[1]. There is a notable lack of comprehensive toxicological data for this compound, including acute toxicity (LD50/LC50 values), chronic toxicity, carcinogenicity, and reproductive toxicity. This document summarizes the available information, outlines standard experimental protocols for hazard assessment, and presents a putative metabolic pathway to aid in understanding its potential biological fate. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams as specified.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for exposure and absorption.

PropertyValueReference
Chemical Name This compound[1]
Synonyms n-Butyl 4-nitrobenzoate, Benzoic acid, 4-nitro-, butyl ester[1]
CAS Number 120-48-9[1]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.22 g/mol [1][2]
Appearance Information not available
Melting Point 35-39 °C[3]
Boiling Point 160 °C at 8 mmHg[3]
Solubility Information not available

Toxicological Profile

The toxicological data for this compound is limited. The primary hazards identified are related to its irritant properties.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50, LC50) for this compound were found in the public domain. For a structurally similar compound, Ethyl 4-nitrobenzoate , an intraperitoneal LD50 in mice has been reported as 250 mg/kg. While this provides an indication of potential toxicity, it should not be directly extrapolated to this compound.

Irritation and Sensitization

This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].

Hazard StatementClassificationSource
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

There is no available data on the skin sensitization potential of this compound.

Repeated Dose Toxicity

No studies on the repeated dose toxicity of this compound were identified.

Genotoxicity

There are no specific genotoxicity studies, such as the Ames test or chromosomal aberration assays, available for this compound. However, studies on other nitrobenzene derivatives suggest that some compounds in this class can be mutagenic[4]. For instance, N-butyl-N-(4-hydroxybutyl)nitrosamine, a structurally related compound, has been shown to be mutagenic in Salmonella typhimurium strains TA1535 and TA100[4].

Carcinogenicity

No carcinogenicity studies on this compound were found. The carcinogenicity of nitrobenzene itself has been investigated, and it is classified by the IARC as Group 2B, possibly carcinogenic to humans.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified. Studies on the structurally related compound, butylparaben (butyl 4-hydroxybenzoate), have been conducted, but direct extrapolation of these results is not appropriate due to the differing functional group (nitro vs. hydroxyl)[5][6].

Metabolism and Mechanism of Action

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other nitroaromatic compounds and benzoate esters, a putative metabolic pathway can be proposed. The metabolism is likely to involve two main processes: hydrolysis of the ester linkage and reduction of the nitro group.

dot

Metabolism Putative Metabolic Pathway of this compound This compound This compound 4-Nitrobenzoic acid 4-Nitrobenzoic acid This compound->4-Nitrobenzoic acid Esterase Butan-1-ol Butan-1-ol This compound->Butan-1-ol Esterase 4-Nitrosobenzoic acid 4-Nitrosobenzoic acid 4-Nitrobenzoic acid->4-Nitrosobenzoic acid Nitroreductase Conjugation Products Conjugation Products Butan-1-ol->Conjugation Products Phase II Enzymes 4-Hydroxylaminobenzoic acid 4-Hydroxylaminobenzoic acid 4-Nitrosobenzoic acid->4-Hydroxylaminobenzoic acid Nitroreductase 4-Aminobenzoic acid 4-Aminobenzoic acid 4-Hydroxylaminobenzoic acid->4-Aminobenzoic acid Nitroreductase 4-Aminobenzoic acid->Conjugation Products Phase II Enzymes

Caption: Putative metabolic pathway of this compound.

The initial step is likely the hydrolysis of the ester bond by non-specific esterases, yielding 4-nitrobenzoic acid and butan-1-ol. The butan-1-ol would then enter normal fatty acid metabolism. The 4-nitrobenzoic acid is expected to undergo reduction of the nitro group, a common pathway for nitroaromatic compounds. This reduction is a multi-step process catalyzed by nitroreductases, proceeding through nitroso and hydroxylamino intermediates to form 4-aminobenzoic acid. The resulting 4-aminobenzoic acid can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion. The hydroxylamino intermediate is often implicated in the toxic and mutagenic effects of nitroaromatic compounds.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Skin Irritation/Corrosion (OECD 404)

dot

OECD404 Experimental Workflow for OECD 404 (Skin Irritation) start Start animal_prep Animal Preparation (Rabbit) Shave test site start->animal_prep application Apply 0.5g of this compound to a small area of skin animal_prep->application exposure 4-hour exposure with semi-occlusive dressing application->exposure removal Remove test substance exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours removal->observation scoring Score skin reactions observation->scoring end End scoring->end

Caption: Workflow for OECD 404 Skin Irritation Test.

The acute dermal irritation/corrosion study is typically conducted on a single animal, with the test substance applied to a small area of the skin. Observations for skin reactions are made at specified intervals.

Eye Irritation/Corrosion (OECD 405)

dot

OECD405 Experimental Workflow for OECD 405 (Eye Irritation) start Start animal_selection Select healthy young adult rabbits start->animal_selection application Instill 0.1g of this compound into the conjunctival sac of one eye animal_selection->application observation Examine eyes at 1, 24, 48, and 72 hours application->observation scoring Score ocular lesions (cornea, iris, conjunctiva) observation->scoring reversibility Observe for reversibility of effects for up to 21 days scoring->reversibility end End reversibility->end

Caption: Workflow for OECD 405 Eye Irritation Test.

This test involves applying the test substance to the eye of a single animal and observing for ocular effects over a defined period.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

OECD471 start Start strain_selection Select Salmonella typhimurium and/or E. coli strains start->strain_selection exposure Expose bacteria to this compound with and without metabolic activation (S9 mix) strain_selection->exposure plating Plate bacteria on minimal agar plates exposure->plating incubation Incubate plates for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Analyze for a dose-dependent increase in revertants counting->analysis end End analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl 4-nitrobenzoate: Synonyms, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound with applications in chemical synthesis and potential relevance in drug discovery. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its biological activities, including relevant signaling pathways.

Synonyms and Alternative Names

To ensure clarity and comprehensive literature searching, a list of synonyms and alternative names for this compound is provided below.

Synonym/Alternative NameReference
n-Butyl 4-nitrobenzoate[1]
4-Nitrobenzoic acid butyl ester[1]
Benzoic acid, 4-nitro-, butyl ester[1]
Butyl p-nitrobenzoate[2]
N-BUTYL 4-NITROBENZOATE[3][4]
CAS Number 120-48-9
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following tables for easy reference and comparison.

Table 2.1: General Physicochemical Properties

PropertyValueReference
Melting Point35-39 °C[4]
Boiling Point160 °C at 8 mmHg[4]
AppearanceNeedle-like crystals[3]
SolubilitySoluble in ethyl ether, benzene, and hot ethanol.[3]

Table 2.2: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference
FTIR (Melt) Strong absorptions for the ester C=O and C-O, and symmetric and asymmetric stretching vibrations of the nitro groups.[2][5]
GC-MS Major peaks at m/z 56, 150, 168.[2]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-nitrobenzoic acid with n-butanol, catalyzed by a strong acid.

Reaction Scheme:

4-Nitrobenzoic acid + n-Butanol --(H₂SO₄, Heat)--> this compound + H₂O

Detailed Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-nitrobenzoic acid (1 equivalent), n-butanol (1.1 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with an aqueous solution of sodium carbonate until the pH is approximately 7.5.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[6]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the compound can be purified using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[7]

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at a wavelength around 254 nm.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound. A non-polar capillary column is typically employed for separation.[2][9]

Biological Activity and Signaling Pathways

Nitroaromatic compounds, including nitrobenzoate derivatives, are known for their diverse biological activities. Their mechanism of action often involves the reduction of the nitro group, which can lead to the generation of reactive species with cytotoxic effects.

Nitroreductase-Mediated Activation

A key mechanism for the biological activity of many nitroaromatic compounds is their activation by nitroreductase enzymes. These enzymes, found in various organisms including bacteria and some human cells, catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The intermediate reactive nitrogen species are often responsible for the observed biological effects, such as antimicrobial or anticancer activity.

Nitroreductase_Activation Nitroaromatic_Compound This compound (Prodrug) Nitro_Radical_Anion Nitro Radical Anion Nitroaromatic_Compound->Nitro_Radical_Anion + e- Nitroso_Derivative Nitroso Derivative Nitro_Radical_Anion->Nitroso_Derivative + e-, + 2H+ Hydroxylamine_Derivative Hydroxylamine Derivative Nitroso_Derivative->Hydroxylamine_Derivative + 2e-, + 2H+ Cytotoxic_Effects Cytotoxic Effects (e.g., DNA damage) Hydroxylamine_Derivative->Cytotoxic_Effects Nitroreductase Nitroreductase (e.g., bacterial, human) Nitroreductase->Nitro_Radical_Anion NADP NADP+ Nitroreductase->NADP NADPH NAD(P)H NADPH->Nitroreductase

Caption: Nitroreductase-mediated activation of a nitroaromatic compound.

Inhibition of Coenzyme Q Biosynthesis

Some nitrobenzoate derivatives have been shown to interfere with cellular metabolic pathways. For instance, 4-nitrobenzoate has been identified as an inhibitor of Coenzyme Q (CoQ) biosynthesis.[10][11][12][13][14] CoQ is a vital component of the electron transport chain and a potent antioxidant. Inhibition of its synthesis can lead to mitochondrial dysfunction and cellular stress. Specifically, 4-nitrobenzoate acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the CoQ biosynthetic pathway.[10]

CoQ_Biosynthesis_Inhibition cluster_pathway Coenzyme Q Biosynthesis Pathway 4_Hydroxybenzoate 4-Hydroxybenzoate (Substrate) COQ2 COQ2 (4-hydroxybenzoate: polyprenyl transferase) 4_Hydroxybenzoate->COQ2 Polyprenyl_PP Polyprenyl Diphosphate Polyprenyl_PP->COQ2 Prenylated_4_HB Prenylated 4-Hydroxybenzoate COQ2->Prenylated_4_HB Mitochondrial_Dysfunction Mitochondrial Dysfunction COQ2->Mitochondrial_Dysfunction Coenzyme_Q Coenzyme Q (Ubiquinone) Prenylated_4_HB->Coenzyme_Q Multiple Steps Coenzyme_Q->Mitochondrial_Dysfunction Butyl_4_nitrobenzoate This compound (Inhibitor) Butyl_4_nitrobenzoate->COQ2 Competitive Inhibition

Caption: Inhibition of Coenzyme Q biosynthesis by this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Butyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Butyl 4-nitrobenzoate from 4-nitrobenzoic acid, a common reaction in organic and medicinal chemistry. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification process.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The esterification of 4-nitrobenzoic acid with n-butanol is a straightforward and efficient method for its preparation. This process, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1][2][3] The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Reactant: 4-Nitrobenzoic Acid167 g (1 mol)[4]
Reactant: n-Butanol73.3 g (0.99 mol)[4]
Catalyst: Concentrated Sulfuric Acid1.9 g[4]
Reaction Temperature120 ± 1 °C[4]
Reaction Time12 hours[4]
Product Yield 99.1% [4]
Product Purity (HPLC) 99.26% [4]
Melting Point35-39 °C[5]
Boiling Point160 °C / 8 mmHg[5]
Molecular FormulaC11H13NO4[4][6]
Molecular Weight223.23 g/mol [4]

Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid

This protocol details the steps for the synthesis, workup, and purification of this compound.

Materials:

  • 4-Nitrobenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Ethyl acetate (for extraction)[1][2]

  • Deionized water

  • Brine (saturated NaCl solution)[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid and n-butanol.

    • While stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.[1]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to 120°C using a heating mantle.[4]

    • Maintain the reflux with continuous stirring for 12 hours to ensure the reaction goes to completion.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is approximately 7.5.[4] Be cautious as CO₂ gas will be evolved.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add ethyl acetate to extract the organic layer containing the this compound.

    • Wash the organic layer sequentially with deionized water and then with brine to remove any remaining acid and water.[1]

  • Drying and Solvent Evaporation:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter the drying agent.

    • Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude product.[1]

  • Purification:

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol/water to yield a pure crystalline solid.[1]

Experimental Workflow Diagram

Synthesis_Workflow A Reactants (4-Nitrobenzoic Acid, n-Butanol) B Catalyst Addition (Conc. H₂SO₄) A->B Mixing C Reflux (120°C, 12h) B->C Heating D Cooling & Neutralization (Na₂CO₃ solution) C->D E Extraction (Ethyl Acetate) D->E F Washing (Water, Brine) E->F G Drying (Anhydrous MgSO₄) F->G H Solvent Removal (Rotary Evaporator) G->H I Purification (Recrystallization) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Fischer Esterification for the Synthesis of Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Butyl 4-nitrobenzoate via Fischer esterification of 4-nitrobenzoic acid and n-butanol. The procedure, characterization data, and safety precautions are outlined for use in a laboratory setting.

Introduction

Fischer esterification is a classic acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1][2][3] This method is widely employed in organic synthesis due to its simplicity and the availability of starting materials. This application note details the synthesis of this compound, a compound with potential applications in chemical synthesis and materials science. The reaction involves heating 4-nitrobenzoic acid with an excess of n-butanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the product.[2][3]

Reaction Scheme

The overall reaction for the Fischer esterification of 4-nitrobenzoic acid with n-butanol is as follows:

4-Nitrobenzoic Acid + n-Butanol ⇌ this compound + Water

Catalyst: H₂SO₄

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of the reactants and the final product is provided below for easy reference.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Nitrobenzoic AcidC₇H₅NO₄167.12239-242Decomposes
n-ButanolC₄H₁₀O74.12-89117.7
This compoundC₁₁H₁₃NO₄223.2335-39160 @ 8 mmHg

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (Predicted) δ ~8.2 (d, 2H), δ ~8.1 (d, 2H), δ ~4.3 (t, 2H), δ ~1.7 (m, 2H), δ ~1.4 (m, 2H), δ ~0.9 (t, 3H)
¹³C NMR (Predicted) δ ~165, δ ~150, δ ~135, δ ~130, δ ~123, δ ~66, δ ~31, δ ~19, δ ~14
IR (Vapor Phase) Key Peaks (cm⁻¹): ~2960 (C-H), ~1720 (C=O), ~1525 (N-O, asym), ~1345 (N-O, sym)
Mass Spectrometry (GC-MS) m/z: 223 (M+), 168, 150, 56

Note: Predicted NMR data is based on spectral data of analogous compounds. Actual experimental values may vary slightly.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

4.1. Materials and Reagents

  • 4-Nitrobenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

4.2. Reaction Setup and Procedure

  • Reaction Mixture Preparation: In a round-bottom flask, combine 4-nitrobenzoic acid and an excess of n-butanol (approximately 3-5 molar equivalents).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at approximately 120°C.[4] Continue the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

  • Solvent Removal: Remove the excess n-butanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with deionized water.

    • Finally, wash with brine to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[5]

  • 4-Nitrobenzoic acid can cause skin and eye irritation.[6]

  • n-Butanol is flammable and an irritant.

  • Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fischer esterification protocol for the synthesis of this compound.

Fischer_Esterification_Workflow A 1. Reagent Preparation (4-Nitrobenzoic Acid, n-Butanol) B 2. Acid Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux (~120°C, 4-6 hours) B->C D 4. Cooling to Room Temperature C->D E 5. Work-up: Solvent Removal (Rotary Evaporation) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Washing (NaHCO₃, H₂O, Brine) F->G H 8. Drying (Anhydrous MgSO₄/Na₂SO₄) G->H I 9. Final Product Isolation (Solvent Evaporation) H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for this compound synthesis.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Mechanism Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl Oxygen (by H₃O⁺) Start->Protonation + H⁺ Nucleophilic_Attack 2. Nucleophilic Attack (by Alcohol) Protonation->Nucleophilic_Attack + R'OH Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Product Ester + Water Deprotonation->Product - H⁺

References

Application Notes and Protocols for the Quantitative Analysis of Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Butyl 4-nitrobenzoate, a nitroaromatic compound relevant in various research and development settings. The protocols outlined below are based on established analytical techniques and data from structurally similar compounds, offering robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and reliable technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from validated methods for similar aromatic esters, such as parabens.[1][2][3][4][5]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

a. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.[1][2]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water (HPLC grade). A starting composition of 60:40 (v/v) ACN:Water is suggested and can be optimized. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Analyte: this compound standard of known purity.

  • Solvents: HPLC grade acetonitrile and water.

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

d. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1][2]

e. Data Analysis:

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Inject Sample Chromatography Perform Chromatographic Separation HPLC_System->Chromatography Peak_Integration Integrate Peak Area Chromatography->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Standard Areas Quantification Quantify Analyte Peak_Integration->Quantification Sample Area Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds such as this compound.[6] This method provides both quantitative information and structural confirmation.

Experimental Protocol: GC-MS Analysis

a. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Analyte: this compound standard of known purity.

  • Solvent: Volatile solvent such as ethyl acetate or dichloromethane.

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL.[6]

c. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample in ethyl acetate to achieve a concentration within the calibration range.

d. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.[6]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for higher sensitivity in quantification. Characteristic ions for this compound include m/z 223 (molecular ion), 167, 150, and 120.

e. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak areas of a selected ion from the calibration standards.

  • Quantify the analyte in the samples using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions GC_MS_System GC-MS System (DB-5ms Column, EI Source) Standard_Prep->GC_MS_System Inject Standards Sample_Prep Prepare Sample Solution Sample_Prep->GC_MS_System Inject Sample Separation_Detection GC Separation & MS Detection GC_MS_System->Separation_Detection Peak_Identification Identify Peak (Retention Time, Mass Spectrum) Separation_Detection->Peak_Identification Calibration Generate Calibration Curve (SIM Mode) Peak_Identification->Calibration Standard Peak Areas Quantification Quantify Analyte Peak_Identification->Quantification Sample Peak Area Calibration->Quantification

Caption: Principle of electrochemical detection of this compound.

Summary of Quantitative Data

The following table summarizes typical performance characteristics that can be expected for the described analytical methods. The values for HPLC and GC-MS are based on data for structurally similar compounds like parabens and other nitroaromatics and should be validated specifically for this compound. [3][6][7][8]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL 0.1 - 20 µg/mL 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999 > 0.998 > 0.999
Limit of Detection (LOD) 0.2 - 0.5 µg/mL 0.01 - 0.05 µg/mL 0.1 - 0.3 µg/mL
Limit of Quantitation (LOQ) 0.6 - 1.5 µg/mL 0.03 - 0.15 µg/mL 0.3 - 1.0 µg/mL
Accuracy (% Recovery) 98 - 102% 95 - 105% 97 - 103%

| Precision (% RSD) | < 2% | < 5% | < 2% |

Note: These values are estimates and must be determined during method validation for the specific application and matrix. The performance of electrochemical methods is highly dependent on the electrode material and experimental conditions.

References

Application Note: Purity Assessment of Butyl 4-nitrobenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Butyl 4-nitrobenzoate. This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical products where this compound is used as an intermediate or final product. The described reverse-phase HPLC method provides excellent separation of this compound from its potential impurities, such as the starting materials for its synthesis, 4-nitrobenzoic acid and butanol.

Introduction

This compound is a chemical compound frequently utilized in organic synthesis. Ensuring its purity is paramount for the consistency and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture. This application note provides a detailed protocol for a reverse-phase HPLC method optimized for the purity analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes

The selection of a C18 column provides a non-polar stationary phase suitable for the separation of the relatively non-polar this compound from more polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, allows for the efficient elution of the analyte. The addition of phosphoric acid to the aqueous portion of the mobile phase is crucial to suppress the ionization of any acidic impurities, such as 4-nitrobenzoic acid, ensuring their retention and good peak shape. The detection wavelength of 270 nm is selected based on the UV absorbance maximum of the p-nitrobenzoate chromophore, providing high sensitivity for the analyte and related impurities.

Protocol

Mobile Phase Preparation
  • To prepare 1 L of the aqueous component, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • The mobile phase is prepared by mixing the aqueous component and acetonitrile in a 40:60 ratio.

  • Degas the mobile phase before use to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark. This yields a standard solution with a concentration of approximately 100 µg/mL.

  • Filter the standard solution through a 0.45 µm syringe filter into an autosampler vial.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to be analyzed.

  • Record the chromatograms and integrate the peak areas.

Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes the expected retention times for this compound and its potential impurities under the specified chromatographic conditions.

CompoundExpected Retention Time (min)
4-Nitrobenzoic Acid~ 3.5
Butanol~ 2.0 (may co-elute with the solvent front)
This compound ~ 8.0

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation injection Injection standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection equilibration->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calculation Purity Calculation integration->calculation report Reporting calculation->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the purity assessment of this compound. The method is straightforward to implement and provides clear separation of the main component from its key potential impurities. This protocol is suitable for routine quality control in both research and industrial settings.

Application Notes and Protocols: Synthesis of Local Anesthetics Using Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-nitrobenzoate is a key intermediate in the synthesis of various local anesthetics, most notably Butamben (Butyl 4-aminobenzoate). The synthesis involves a two-step process: the esterification of 4-nitrobenzoic acid to form this compound, followed by the reduction of the nitro group to an amine to yield the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis and characterization of Butamben from this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundThis compound120-48-9C₁₁H₁₃NO₄223.2335-39160 @ 8 mmHg
ButambenButyl 4-aminobenzoate94-25-7C₁₁H₁₅NO₂193.2457-59174 @ 8 mmHg

Table 2: Summary of Synthetic Protocol for this compound

ParameterValue
Reactants 4-Nitrobenzoic acid, n-Butanol, Sulfuric acid
Reaction Time 12 hours
Reaction Temperature 120-128 °C
Yield 99.1%[1]
Purity (HPLC) 99.26%[1]

Table 3: Characterization Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound 8.28 (d, 2H), 8.15 (d, 2H), 4.35 (t, 2H), 1.75 (m, 2H), 1.48 (m, 2H), 0.98 (t, 3H)164.8, 150.6, 135.8, 130.8, 123.6, 65.9, 30.6, 19.2, 13.72960, 1720, 1525, 1345, 1275, 1100, 720223 (M+), 168, 150, 120, 56[2]
Butamben 7.80 (d, 2H), 6.65 (d, 2H), 4.22 (t, 2H), 4.05 (br s, 2H), 1.68 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H)[3]166.8, 150.8, 131.6, 120.0, 113.8, 64.2, 30.9, 19.4, 13.83420, 3340, 3230, 2960, 1680, 1600, 1280, 1170, 845[2]193 (M+), 137, 120, 92, 65[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Fischer esterification of 4-nitrobenzoic acid with n-butanol.

Materials:

  • 4-Nitrobenzoic acid (1 mol, 167.12 g)

  • n-Butanol (1.1 mol, 81.54 g, 100.4 mL)

  • Concentrated Sulfuric Acid (0.02 mol, 1.96 g, 1.1 mL)

  • Sodium Carbonate solution (5% w/v)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzoic acid (1 mol, 167.12 g) and n-butanol (1.1 mol, 81.54 g).

  • Slowly and with stirring, add concentrated sulfuric acid (1.1 mL).

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 12 hours. The temperature may rise to around 128 °C as the reaction proceeds.[1]

  • After 12 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of deionized water, 100 mL of 5% sodium carbonate solution (caution: effervescence), and finally with 100 mL of deionized water.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain this compound as a pale-yellow oil which may solidify upon standing.

Purification: The crude product can be purified by vacuum distillation (160 °C at 8 mmHg) or by recrystallization from a suitable solvent like ethanol/water if necessary.

Protocol 2: Synthesis of Butamben (Butyl 4-aminobenzoate)

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride. This is a common and effective method for this transformation.

Materials:

  • This compound (1 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) in ethanol (5-10 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

  • After the addition of acid, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite using a Buchner funnel to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude Butamben.

Purification: The crude Butamben can be purified by recrystallization.[5] A common solvent system for recrystallization is ethanol and water.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Mandatory Visualizations

Synthesis_Pathway 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Esterification Esterification (H₂SO₄, Reflux) 4-Nitrobenzoic_Acid->Esterification n-Butanol n-Butanol n-Butanol->Esterification Butyl_4-nitrobenzoate This compound Esterification->Butyl_4-nitrobenzoate Reduction Reduction (SnCl₂/HCl or H₂/Pd-C) Butyl_4-nitrobenzoate->Reduction Butamben Butamben (Butyl 4-aminobenzoate) Reduction->Butamben

Caption: Synthetic pathway for Butamben from 4-Nitrobenzoic acid.

Experimental_Workflow_Butamben cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification Reactants_E Mix 4-Nitrobenzoic Acid, n-Butanol, and H₂SO₄ Reflux_E Reflux for 12 hours (120-128 °C) Reactants_E->Reflux_E Workup_E Aqueous Workup (Water, Na₂CO₃ washes) Reflux_E->Workup_E Isolation_E Isolate and Dry This compound Workup_E->Isolation_E Reactants_R Dissolve this compound in Ethanol with SnCl₂·2H₂O Isolation_E->Reactants_R Reaction_R Add HCl and Stir at Room Temperature Reactants_R->Reaction_R Workup_R Neutralize (NaOH), Filter, and Extract Reaction_R->Workup_R Isolation_R Isolate Crude Butamben Workup_R->Isolation_R Recrystallization Recrystallize from Ethanol/Water Isolation_R->Recrystallization Final_Product Pure Butamben Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of Butamben.

Logical_Relationship Starting_Material This compound (Precursor) Chemical_Transformation Reduction of Nitro Group (-NO₂ → -NH₂) Starting_Material->Chemical_Transformation Final_Product Butamben (Active Pharmaceutical Ingredient) Chemical_Transformation->Final_Product Application Local Anesthetic Final_Product->Application

Caption: Logical relationship from precursor to application.

References

Application Notes and Protocols for the Nitration of Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of butyl benzoate, a key electrophilic aromatic substitution reaction. The ester group (-COOBu) of butyl benzoate is a deactivating group and a meta-director. Consequently, the primary product of this reaction is butyl 3-nitrobenzoate, with smaller amounts of the ortho and para isomers. This protocol is adapted from established procedures for the nitration of similar esters, such as methyl benzoate, and is intended for use by trained chemical professionals in a controlled laboratory setting.

Reaction Principle

The nitration of butyl benzoate is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of butyl benzoate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitrated butyl benzoate product. Due to the meta-directing effect of the ester group, the nitro group is predominantly introduced at the 3-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the potential products of the nitration of butyl benzoate.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Butyl BenzoateC₁₁H₁₄O₂178.23-51.4249
Butyl 2-nitrobenzoateC₁₁H₁₃NO₄223.23Data not readily availableData not readily available
Butyl 3-nitrobenzoateC₁₁H₁₃NO₄223.23Data not readily availableData not readily available
Butyl 4-nitrobenzoateC₁₁H₁₃NO₄223.2335.5[1]160 @ 8 Torr[1]

Experimental Protocol

Materials
  • Butyl benzoate (C₁₁H₁₄O₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice (crushed)

  • Deionized water

  • Methanol (CH₃OH)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction, if necessary)

  • Silica gel (for column chromatography, if necessary)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent for NMR analysis

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Separatory funnel (if extraction is performed)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure

1. Preparation of the Nitrating Mixture

  • In a clean, dry beaker or small flask, carefully add 5 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath.

  • Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the cold sulfuric acid. Caution: This mixing is exothermic. Maintain the temperature of the mixture below 10 °C.

  • Keep the nitrating mixture in the ice bath until it is ready for use.

2. Nitration of Butyl Benzoate

  • In a 100 mL round-bottom flask, place 5.0 g (approximately 4.9 mL, 0.028 mol) of butyl benzoate.

  • Add 10 mL of concentrated sulfuric acid to the butyl benzoate and swirl to dissolve.

  • Cool the flask containing the butyl benzoate solution in an ice bath to below 10 °C.

  • Slowly, dropwise, add the chilled nitrating mixture to the stirred butyl benzoate solution over a period of 15-20 minutes. Use a dropping funnel for controlled addition. It is crucial to maintain the reaction temperature below 15 °C to minimize the formation of dinitro-byproducts.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for another 30 minutes to ensure the reaction goes to completion.

3. Work-up and Isolation of the Product

  • Pour the reaction mixture slowly and carefully into a beaker containing approximately 50 g of crushed ice, while stirring vigorously.

  • The crude product should precipitate as a pale-yellow solid or oil.

  • Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Wash the product with a small amount of cold methanol to remove some of the more soluble impurities, such as the ortho isomer.

  • Press the solid as dry as possible on the filter paper.

4. Purification

  • The primary product, butyl 3-nitrobenzoate, can be purified by recrystallization from methanol or ethanol.

  • Dissolve the crude product in a minimum amount of hot methanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and air dry.

5. Characterization

  • Determine the melting point of the purified product. The expected major product, butyl 3-nitrobenzoate, is expected to be a solid at room temperature.

  • Obtain an infrared (IR) spectrum. Look for characteristic peaks for the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).

  • Perform ¹H and ¹³C NMR spectroscopy to confirm the structure and assess the isomeric purity. For the expected butyl 3-nitrobenzoate, the aromatic region of the ¹H NMR spectrum will show a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.

Safety Precautions
  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • The addition of the nitrating mixture is exothermic and must be done slowly and with cooling to control the reaction temperature.

  • When diluting acids, always add the acid to water, never the other way around. In this protocol, the reaction mixture is added to ice.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nitration of Butyl Benzoate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Butyl Benzoate Conc. H₂SO₄ Conc. HNO₃ start->reagents nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) < 10 °C reagents->nitrating_mix dissolve Dissolve Butyl Benzoate in Conc. H₂SO₄ < 10 °C reagents->dissolve nitration Slowly add Nitrating Mixture < 15 °C nitrating_mix->nitration dissolve->nitration stir Stir at Room Temperature nitration->stir quench Pour onto Crushed Ice stir->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water and Cold Methanol filtration->wash recrystallize Recrystallize from Methanol wash->recrystallize characterize Characterization (MP, IR, NMR) recrystallize->characterize end End characterize->end

Caption: Workflow for the nitration of butyl benzoate.

References

Application Notes & Protocols: Reduction of Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the formation of primary aromatic amines. These amines are crucial building blocks and key intermediates in the pharmaceutical, agrochemical, and dye industries. Butyl 4-aminobenzoate, the product of the reduction of Butyl 4-nitrobenzoate, is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1][2]

This document provides detailed protocols for three common and effective methods for the reduction of the nitro group of this compound:

  • Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Method B: Chemical Reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl)

  • Method C: Chemical Reduction using Tin(II) Chloride (SnCl₂)

These methods have been selected to offer a range of experimental conditions, from catalytic hydrogenation under a hydrogen atmosphere to milder, metal-based reductions in acidic or neutral media.[3][4]

General Reaction Scheme

The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the butyl ester functionality.

Reaction_Scheme cluster_start This compound cluster_end Butyl 4-aminobenzoate Butyl_4_nitrobenzoate reagents [Reducing Agent] Butyl_4_aminobenzoate reagents->Butyl_4_aminobenzoate Solvent, Temp

Caption: General reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction parameters and outcomes for the described protocols, allowing for an informed selection based on available equipment, desired reaction time, and cost considerations.

Parameter Method A: H₂/Pd-C Method B: Fe/NH₄Cl Method C: SnCl₂·2H₂O
Primary Reagents H₂ gas, 10% Pd/CIron powder, NH₄ClSnCl₂·2H₂O, HCl
Solvent Ethanol or MethanolEthanol/WaterEthanol
Temperature Room TemperatureReflux (~80-90 °C)60-70 °C
Pressure 1-4 atm (or balloon)AtmosphericAtmospheric
Typical Reaction Time 1-4 hours2-6 hours1-3 hours
Typical Yield >95%[5]85-95%[6]80-90%[7]
Key Advantages High purity, clean reactionInexpensive, no H₂ gasMild conditions[3]
Key Disadvantages Requires H₂ source, catalyst costStoichiometric iron wasteStoichiometric tin waste, acidic

Experimental Workflow Overview

The general procedure for all methods follows a logical sequence from reaction setup to final product analysis.

Experimental_Workflow Start Starting Material (this compound) Setup Reaction Setup (Flask, Stirring, Atmosphere) Start->Setup Addition Reagent Addition (Solvent, Catalyst, Reducing Agent) Setup->Addition Reaction Reaction Monitoring (TLC, LC-MS) Addition->Reaction Workup Reaction Work-up (Filtration, Quenching) Reaction->Workup Extraction Product Extraction (Organic Solvent) Workup->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Analysis Final Product Analysis (NMR, MS, m.p.) Purification->Analysis

Caption: Generalized workflow for the reduction reaction.

Detailed Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and typically provides a very clean product, making it a preferred choice when the necessary equipment is available.[3][5]

Materials:

  • This compound (e.g., 2.23 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (e.g., 100 mg, ~0.05 mmol Pd)

  • Ethanol (or Methanol), reagent grade (50 mL)

  • Hydrogen (H₂) gas (balloon or cylinder)

  • Celite or a similar filter aid

  • Two- or three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus or a balloon setup

Protocol:

  • Add this compound and ethanol to the round-bottom flask. Stir until the solid is fully dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Seal the flask and purge the system by evacuating and refilling with an inert gas (N₂ or Argon) three times.

  • Introduce hydrogen gas into the flask, either from a cylinder (to ~2-3 atm) or by attaching a balloon filled with H₂.

  • Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is typically of high purity. If necessary, recrystallize from a suitable solvent system like ethanol/water or hexane/ethyl acetate to obtain Butyl 4-aminobenzoate as a crystalline solid.

Method B: Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

This "Béchamp-type" reduction is a classic, robust, and cost-effective method that avoids the use of pressurized hydrogen gas.[6][8][9]

Materials:

  • This compound (e.g., 2.23 g, 10.0 mmol)

  • Iron powder (<100 mesh) (e.g., 5.6 g, 100 mmol, 10 eq)

  • Ammonium Chloride (NH₄Cl) (e.g., 5.35 g, 100 mmol, 10 eq)

  • Ethanol (40 mL)

  • Water (10 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • To the round-bottom flask, add this compound, ethanol, and water.

  • Add the iron powder and ammonium chloride to the solution while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (the temperature should be around 80-90 °C) with vigorous stirring.

  • Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (50 mL).

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Method C: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly useful for substrates sensitive to catalytic hydrogenation and provides a milder alternative to other metal/acid reductions.[3][7][10]

Materials:

  • This compound (e.g., 2.23 g, 10.0 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (e.g., 11.3 g, 50.0 mmol, 5 eq)

  • Ethanol, absolute (60 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Protocol:

  • Dissolve this compound in absolute ethanol in the round-bottom flask.

  • Add the Tin(II) Chloride Dihydrate to the solution in one portion.

  • Attach the reflux condenser and heat the mixture to 60-70 °C with efficient stirring.

  • Maintain this temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to the stirred mixture until the pH is basic (~8-9). A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite, washing the precipitate thoroughly with ethyl acetate (3 x 30 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography if necessary.

References

Application Notes and Protocols for Enzymatic Assays Using Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-nitrobenzoate is a chromogenic substrate widely used for the continuous and quantitative assay of various hydrolytic enzymes, particularly carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). The enzymatic hydrolysis of this ester yields butanol and 4-nitrobenzoic acid. The progress of the reaction can be monitored by measuring the increase in absorbance of the product, 4-nitrophenolate, under alkaline conditions. This document provides detailed application notes and experimental protocols for utilizing this compound in enzymatic assays.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of this compound by an esterase or lipase. The reaction releases 4-nitrophenol, which, in a buffer system with a pH above its pKa (approximately 7.15), deprotonates to form the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at a wavelength between 405 and 420 nm. The rate of formation of the 4-nitrophenolate ion is directly proportional to the enzyme's activity.

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax).

  • Enzyme Characterization: Studying the effects of pH, temperature, and inhibitors on enzyme activity.

  • High-Throughput Screening (HTS): Screening for novel enzymes or enzyme inhibitors in drug discovery and development.

  • Quality Control: Assessing the activity of enzyme preparations.

Quantitative Data Summary

Table 1: Kinetic Parameters of Human Carboxylesterases with p-Nitrophenyl Butyrate [1]

EnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (s⁻¹mM⁻¹)
hCE1 (CES1)169 ± 81.65 ± 0.0437 ± 1
hiCE (CES2)117 ± 512 ± 0.4580 ± 5

Data presented as mean ± standard error of the mean (s.e.m.). It is important to note that hiCE (CES2) is approximately 16-fold more efficient at hydrolyzing p-nitrophenyl butyrate than hCE1 (CES1)[1].

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Enzyme (e.g., Porcine Liver Esterase, Candida rugosa Lipase)

  • Buffer solution (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)

  • Solvent for substrate (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405-420 nm

  • 96-well microplates or cuvettes

  • Purified water

Preparation of Reagents
  • Buffer Solution (50 mM Potassium Phosphate, pH 7.5):

    • Dissolve the appropriate amount of potassium phosphate monobasic in purified water.

    • Adjust the pH to 7.5 at 25°C using 1 M KOH.

    • Bring the final volume to the desired amount with purified water.

  • Substrate Stock Solution (e.g., 100 mM this compound):

    • Dissolve the required amount of this compound in DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Enzyme Solution:

    • Immediately before use, prepare a solution of the enzyme in cold buffer solution to the desired concentration (e.g., 0.5 - 1.0 unit/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate.

Spectrophotometric Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 420 nm and equilibrate the temperature to 25°C.

  • Prepare Reaction Mixture:

    • Pipette the following reagents into suitable cuvettes or wells of a 96-well plate:

      • Test:

        • 2.87 mL of 50 mM Potassium Phosphate Buffer (pH 7.5)

        • 0.03 mL of 100 mM this compound solution

      • Blank:

        • 2.87 mL of 50 mM Potassium Phosphate Buffer (pH 7.5)

        • 0.03 mL of 100 mM this compound solution

  • Equilibration: Mix the contents by inversion or gentle shaking and incubate at 25°C for 3-5 minutes to achieve temperature equilibrium. Monitor the absorbance at 420 nm until it is constant.

  • Initiate the Reaction:

    • Test: Add 0.10 mL of the enzyme solution.

    • Blank: Add 0.10 mL of the buffer solution (without enzyme).

  • Data Collection: Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA420nm/min) from the initial linear portion of the curve for both the test and the blank.

    • The enzyme activity can be calculated using the Beer-Lambert law: Units/mL enzyme = [(ΔA420nm/min Test - ΔA420nm/min Blank) x Total Volume (mL)] / (ε x Path Length (cm) x Volume of Enzyme (mL))

      • Where ε is the molar extinction coefficient of 4-nitrophenol at the specific pH. A commonly used value for the millimolar extinction coefficient of o-nitrophenol at 420 nm and pH 7.5 is 5.0 mM⁻¹cm⁻¹.

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Esterase / Lipase Esterase / Lipase This compound->Esterase / Lipase Substrate Binding H2O Water (H₂O) H2O->Esterase / Lipase Nucleophilic Attack Butanol Butanol Esterase / Lipase->Butanol Product Release 4-Nitrophenol 4-Nitrophenol Esterase / Lipase->4-Nitrophenol Product Release

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Reaction Mixtures (Test and Blank) A->B C Equilibrate to Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance Change at 420 nm D->E F Calculate Initial Reaction Rates (ΔAbs/min) E->F G Determine Kinetic Parameters (Km, Vmax) F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Fischer esterification reactions. The following sections are designed to address common issues encountered during experimentation and offer practical solutions to improve ester yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification reaction is resulting in a very low yield. What are the primary reasons for this?

A1: Low yields in Fischer esterification are most commonly attributed to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3][4][5] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, thus lowering the overall yield.[6] Other contributing factors can include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

  • Suboptimal Catalyst: The type or amount of acid catalyst may not be effective.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can slow down the reaction rate.[7]

  • Side Reactions: At high temperatures, side reactions such as dehydration of the alcohol to form an ether can occur.[6]

  • Work-up Issues: Product loss during the extraction and purification steps can also lead to a lower isolated yield.[8][9]

Q2: How can I shift the equilibrium to favor the formation of the ester product?

A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants or by removing one of the products as it is formed.[1][2][10][11]

  • Use of Excess Reactant: It is common practice to use a large excess of the alcohol, which is often also used as the solvent.[1][3][5][7][12] This drives the reaction forward to favor ester formation.[1] Studies have shown that increasing the excess of alcohol can significantly increase the ester yield.[1]

  • Water Removal: Continuously removing water as it forms is a highly effective method to maximize yield.[1][3][4][5][12]

Q3: What are the most effective methods for removing water from the reaction mixture?

A3: Several techniques can be employed to remove the water byproduct:

  • Dean-Stark Apparatus: This is a common laboratory setup that involves azeotropic distillation.[1][3][4] A solvent that forms an azeotrope with water (e.g., toluene or benzene) is used. The azeotrope boils, and upon condensation, the water separates from the less dense organic solvent in the trap, which then returns to the reaction flask.

  • Drying Agents: The use of a dehydrating agent, such as anhydrous salts (e.g., copper(II) sulfate, potassium pyrosulfate) or molecular sieves, can sequester the water as it is formed.[3][4][5][6]

  • Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[2][13]

Q4: What is the role of the acid catalyst, and which catalysts are most effective?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][2][4][12][14] Common and effective catalysts include:

  • Strong Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most commonly used catalysts.[1][3][15]

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be used.[3]

  • Solid Acid Catalysts: For easier separation, solid acid catalysts such as sulfonic acid-functionalized silica can be employed, particularly in flow chemistry systems.[16]

Q5: How does reaction temperature affect the yield of my Fischer esterification?

A5: Generally, increasing the reaction temperature increases the rate of the reaction.[6][17] Fischer esterifications are typically conducted at reflux temperatures (60-110 °C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of secondary or tertiary alcohols.[3][6] The optimal temperature will depend on the specific boiling points of the reactants and the solvent used.[15]

Quantitative Data Summary

The yield of a Fischer esterification is highly dependent on the reaction conditions. The following tables summarize the impact of reactant stoichiometry and catalyst choice on the final product yield.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Carboxylic Acid : Alcohol Molar RatioExpected Ester Yield at EquilibriumReference
1 : 1~65-70%[1][2]
1 : 3Higher than 1:1[2]
1 : 10~97%[1]
1 : 100~99%[1]

Table 2: Common Catalysts and Typical Reaction Conditions

CatalystTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeReference
Sulfuric Acid (H₂SO₄)Catalytic amountExcess alcohol or non-polar solvent (e.g., Toluene)60 - 1101 - 10 hours[1][3]
p-Toluenesulfonic Acid (p-TsOH)Catalytic amountNon-polar solvent (e.g., Toluene)Reflux1 - 10 hours[3]
Boron Trifluoride (BF₃)Catalytic amount-Reflux-[15]
Zirconium(IV) saltsCatalytic amount---[4]
Hafnium(IV) saltsCatalytic amount---[4]

Key Experimental Protocols

Below are detailed methodologies for performing a Fischer esterification reaction under different conditions.

Protocol 1: Fischer Esterification using Excess Alcohol and Sulfuric Acid Catalyst

  • Reactants: Benzoic acid (610 mg) and methanol (25 ml).

  • Catalyst: Concentrated sulfuric acid (0.1 ml).

  • Procedure:

    • Dissolve the benzoic acid in methanol in a round-bottom flask.

    • Slowly and cautiously add the concentrated sulfuric acid to the reaction mixture.

    • Stir the mixture at 65°C until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (50 ml).

    • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 ml) and then with a saturated solution of NaCl.

    • Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain the methyl benzoate product.

  • Expected Yield: ~90%.[15]

Protocol 2: Fischer Esterification with a Dean-Stark Trap for Water Removal

  • Reactants: Hippuric acid (35.8 g, 0.20 mol) and cyclohexanol (20.0 g, 0.20 mol).

  • Catalyst: para-Toluenesulfonic acid (1.0 g).

  • Solvent: Toluene (200 ml).

  • Procedure:

    • Combine hippuric acid, cyclohexanol, and para-toluenesulfonic acid in toluene in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.

    • Reflux the reaction mixture until the theoretical amount of water has been collected in the trap (typically around 30 hours).

    • Cool the reaction flask and dilute the mixture with ethyl acetate (200 ml).

    • Wash the resulting organic phase twice with water, dry over MgSO₄, and filter.

    • Remove the solvent using a rotary evaporator.

    • Recrystallize the crude product from ethyl acetate/n-hexane (1:1) to obtain the pure ester.

  • Expected Yield: ~96%.[15]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (RCOOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of H₂O Water H₂O Water_loss Elimination of H₂O Ester Ester (RCOOR') Protonated_Ester->Ester Deprotonation

Caption: The reaction mechanism of Fischer esterification.

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow Start Low Ester Yield Observed Check_Equilibrium Issue: Reversible Reaction? Start->Check_Equilibrium Use_Excess_Reagent Solution: Use Excess Alcohol Check_Equilibrium->Use_Excess_Reagent Yes Remove_Water Solution: Remove Water (Dean-Stark, Drying Agent) Check_Equilibrium->Remove_Water Yes Check_Catalyst Issue: Ineffective Catalyst? Check_Equilibrium->Check_Catalyst No Recheck_Yield Re-evaluate Yield Use_Excess_Reagent->Recheck_Yield Remove_Water->Recheck_Yield Increase_Catalyst Solution: Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst Yes Change_Catalyst Solution: Use a Stronger Acid Catalyst (H₂SO₄, TsOH) Check_Catalyst->Change_Catalyst Yes Check_Conditions Issue: Suboptimal Conditions? Check_Catalyst->Check_Conditions No Increase_Catalyst->Recheck_Yield Change_Catalyst->Recheck_Yield Increase_Temp Solution: Increase Reaction Temperature (Reflux) Check_Conditions->Increase_Temp Yes Increase_Time Solution: Increase Reaction Time Check_Conditions->Increase_Time Yes Check_Workup Issue: Loss During Work-up? Check_Conditions->Check_Workup No Increase_Temp->Recheck_Yield Increase_Time->Recheck_Yield Optimize_Extraction Solution: Optimize Extraction Protocol Check_Workup->Optimize_Extraction Yes Check_Workup->Recheck_Yield No Optimize_Extraction->Recheck_Yield

Caption: A logical workflow for troubleshooting low yields.

Factors Influencing Fischer Esterification Yield

Influencing_Factors Yield Ester Yield Equilibrium Reaction Equilibrium Equilibrium->Yield Rate Reaction Rate Rate->Yield Purity Product Purity Purity->Yield Reactant_Ratio Reactant Molar Ratio Reactant_Ratio->Equilibrium Water_Removal Water Removal Water_Removal->Equilibrium Catalyst Catalyst Choice & Concentration Catalyst->Rate Temperature Reaction Temperature Temperature->Rate Time Reaction Time Time->Rate Workup Work-up & Purification Workup->Purity

Caption: Key factors that influence the final ester yield.

References

Technical Support Center: Purification of Crude Butyl 4-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude Butyl 4-nitrobenzoate via recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on its chemical structure (an ester), solvents like ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.[1][2][3] Hot ethanol is a commonly cited solvent for similar nitrobenzoate esters.[1][4][5]

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point for pure this compound is in the range of 35-39°C.[1][6] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How can I determine the correct amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent to fully dissolve the crude solid.[7] Start by adding a small amount of solvent to the crude material to create a slurry.[8] Heat the mixture to the solvent's boiling point and add more hot solvent dropwise until all the solid just dissolves.[8] Using too much solvent is a common cause of poor or no crystal yield.[7][9]

Q4: How can I remove colored impurities?

A4: If the hot solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as adding too much can also adsorb your product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [7][9]2. The solution is supersaturated.[7]1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[9][10]2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][10] b) Adding a "seed" crystal of pure this compound.[7]
"Oiling Out" (Product separates as an oil, not crystals) 1. The melting point of the solid is lower than the boiling point of the solvent, causing it to melt before dissolving.[9][10]2. The solution is too concentrated or cooled too quickly.[11]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]2. Ensure a gradual cooling process. You can insulate the flask to slow down the rate of cooling.[9]3. Consider using a solvent with a lower boiling point.
Low Yield of Recovered Crystals 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[7][12]2. Premature crystallization during hot filtration.3. The crystals were not allowed to form completely before filtration (impatience).[11]4. Using too much cold solvent to wash the crystals.[7]1. Evaporate some solvent from the mother liquor to see if more crystals form.[12]2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, then boil it off before cooling.[8][10]3. Allow sufficient time for crystallization, including placing the flask in an ice bath for at least 30 minutes after it reaches room temperature.[8][11]4. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Crystals Form Too Quickly ("Crashing Out") The solution was cooled too rapidly, trapping impurities within the crystal lattice.[11][12]Reheat the solution, add a small amount of extra solvent to ensure the product stays dissolved longer, and then allow it to cool slowly and undisturbed.[12]
Crystals Form in the Funnel During Hot Filtration The solution cooled too much during the transfer, causing the product to crystallize prematurely.[10]1. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.2. Preheat the filter funnel and receiving flask with hot solvent vapor before filtering.[8]3. Keep the solution at its boiling point right up until filtration.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₃NO₄[13]
Molecular Weight223.22 g/mol [13]
AppearanceNeedle-like crystals[1]
Melting Point35-39 °C[1][6]
Solvent Suitability for Recrystallization
SolventSolubility of this compound (Qualitative)Comments
Ethanol Soluble in hot ethanol.[1]A good choice. Often used for similar esters.[4][5]
Methanol Likely good solubility when hot, lower when cold.Methanol is effective for similar compounds like methyl 3-nitrobenzoate.[5]
Ethyl Ether Soluble.[1]May be too good of a solvent even when cold, leading to poor recovery.
Benzene Soluble.[1]Not a preferred solvent due to toxicity.
Water Insoluble.Can be used as an anti-solvent in a mixed solvent system (e.g., with ethanol).[2][14]
Hexane Low polarity.Likely a poor solvent on its own, but can be used as an anti-solvent with a more polar solvent like ethyl acetate.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Filter paper to fit Büchner funnel

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: a. Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. b. Add a small amount of ethanol to create a slurry.[8] c. Gently heat the mixture on a hot plate with stirring. d. Add hot ethanol in small portions until the solid is completely dissolved. Avoid adding a significant excess of solvent.[8]

  • Hot Filtration (if necessary): a. This step is only required if insoluble impurities are present. b. Place a fluted filter paper in a stemless funnel. Preheat a second Erlenmeyer flask and the funnel on the hot plate. c. Quickly pour the hot solution through the filter paper into the preheated flask to remove insoluble impurities.[8] This step must be done quickly to prevent premature crystallization.[10]

  • Crystallization: a. Remove the flask containing the clear solution from the heat. b. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Rapid cooling can trap impurities.[11] c. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[8]

  • Collection of Crystals: a. Set up a Büchner funnel with filter paper and connect it to a vacuum source. b. Wet the filter paper with a small amount of ice-cold ethanol. c. Turn on the vacuum and pour the crystalline slurry into the Büchner funnel. d. Wash the crystals with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.[7]

  • Drying: a. Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them. b. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a desiccator under vacuum can be used.

  • Analysis: a. Weigh the dry, purified crystals to calculate the percent recovery. b. Determine the melting point of the crystals. A sharp range close to the literature value (35-39°C) indicates high purity.[1][6]

Visualizations

Recrystallization_Workflow start Start: Crude Butyl 4-nitrobenzoate dissolve 1. Dissolution Add minimal hot ethanol to dissolve start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration Remove insoluble impurities hot_filter_q->hot_filter Yes cool 3. Crystallization Cool slowly to room temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in ice bath cool->ice_bath collect 4. Collection Vacuum filter crystals ice_bath->collect wash Wash with ice-cold ethanol collect->wash dry 5. Drying Air-dry or use desiccator wash->dry end End: Pure Crystals dry->end

References

Technical Support Center: Purification of Butyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Butyl 4-nitrobenzoate. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals effectively remove unreacted 1-butanol from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 1-butanol from my this compound product?

A1: The primary methods for purifying this compound are based on the differing physical properties of the ester and the alcohol. The most effective techniques include:

  • Liquid-Liquid Extraction: Utilizes the higher water solubility of 1-butanol compared to the ester to wash it out of an organic solution.

  • Vacuum Distillation: Separates the lower-boiling 1-butanol from the much higher-boiling ester product under reduced pressure.

  • Recrystallization: Purifies the solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving the liquid 1-butanol impurity in the solvent.

  • Column Chromatography: A highly effective method that separates compounds based on their differential adsorption to a solid stationary phase, typically silica gel.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on several factors: the scale of your reaction, the required purity of the final product, and the equipment available.

  • For large-scale purifications (>10 g) , liquid-liquid extraction followed by vacuum distillation is often the most practical and efficient approach.[1]

  • For high-purity requirements , especially on a smaller scale, recrystallization or column chromatography are the preferred methods.[1]

  • Liquid-liquid extraction is an excellent initial purification step in almost all scenarios to remove the bulk of the 1-butanol and any acid catalyst. A synthesis protocol demonstrates its effectiveness where a simple neutralization and wash resulted in 99.26% purity by HPLC.[2]

Refer to the decision-making workflow in Figure 1 for a visual guide.

Q3: What are the key physical properties I need to consider for the separation?

A3: Understanding the physical properties of both your product and the impurity is critical for designing an effective purification strategy. Key differences in boiling point, melting point, and solubility drive the separation.

Data Presentation: Physical Properties
Property1-ButanolThis compoundData Significance
Molecular Formula C₄H₁₀O[3]C₁₁H₁₃NO₄[4]Basic compound information.
Molecular Weight 74.12 g/mol [5]223.23 g/mol [6]Relevant for stoichiometric calculations.
Appearance Colorless liquid[7]Off-white to light yellow solid[6]The solid nature of the product makes recrystallization a viable option.
Boiling Point 117.7 °C (at 1 atm)[8]160 °C (at 8 mmHg / ~0.01 bar)[6][9]The large difference in boiling points makes distillation an excellent separation method, especially under vacuum to lower the required temperature.[9][10]
Melting Point -89.8 °C[8]35-39 °C[6]Confirms the product is a solid at room temperature.
Solubility in Water 7.7 - 7.9 g/100 mL[11][12]Very low (expected for esters)[1]The moderate water solubility of 1-butanol is the basis for purification by aqueous extraction.
Solubility in Organics Miscible with ether, ethanol, and most organic solvents[3][11]Soluble in common organic solvents like ethanol and ethyl acetate[13][14]Important for choosing solvents for extraction, recrystallization, and chromatography.

Troubleshooting Guides

Liquid-Liquid Extraction

Q: I washed my organic layer with water, but I suspect 1-butanol is still present. What can I do? A: A single wash may not be sufficient. It is more effective to perform multiple extractions with smaller volumes of water (e.g., 3 x 50 mL washes instead of 1 x 150 mL). After the aqueous washes, perform a final wash with brine (saturated NaCl solution). The brine helps to break any emulsions and further removes water from the organic layer, which can improve the removal of the partially water-soluble 1-butanol.[15]

Q: An emulsion formed at the interface between the organic and aqueous layers. How can I resolve this? A: Emulsions are common when basic solutions are used for washing. To break an emulsion, you can:

  • Let the separatory funnel stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation.

  • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Q: What is the purpose of the sodium bicarbonate/carbonate wash? A: This wash is crucial for two reasons. First, it neutralizes any remaining acidic catalyst (like H₂SO₄) from the esterification reaction.[16] Second, the resulting salt is highly water-soluble and is removed in the aqueous layer. This wash can also help remove some of the unreacted 1-butanol.

Vacuum Distillation

Q: Why is vacuum distillation recommended over simple distillation at atmospheric pressure? A: this compound has a very high boiling point at atmospheric pressure. Distilling at such high temperatures could lead to decomposition of the product. By reducing the pressure, the boiling points of both 1-butanol and the ester are significantly lowered, allowing for a safe and efficient separation at a lower temperature.[10]

Q: My product is "bumping" violently in the distillation flask. How can I prevent this? A: Bumping is common during vacuum distillation. To ensure smooth boiling, always use a magnetic stir bar or boiling chips in the distillation flask. Additionally, using a Claisen adapter in your glassware setup can help prevent bumped liquid from contaminating your distillate.[17] Heating the flask in a heating mantle with gradual temperature increase also provides better control.

Recrystallization

Q: I've added the hot solvent, but my solid product won't fully dissolve. What should I do? A: You may not have added enough solvent. Add small, additional portions of the hot solvent until the solid just dissolves completely. Be careful not to add a large excess, as this will reduce your final yield. If there are insoluble impurities, you should perform a hot filtration to remove them before cooling.

Q: My product has dissolved, but no crystals are forming upon cooling. How can I induce crystallization? A: If crystals do not form, the solution may be too dilute or supersaturated. Try the following techniques:

  • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed: Add a tiny crystal of the pure product (a "seed crystal") to the solution.

  • Concentrate: If you have used too much solvent, gently heat the solution to boil off some of the solvent and re-cool.

  • Cooling: Ensure you first cool the solution slowly to room temperature and then place it in an ice-water bath to maximize crystal formation.

Q: What is a good recrystallization solvent for this compound? A: Ethanol is a good starting point. A related compound, ethyl 4-nitrobenzoate, is successfully recrystallized from ethanol.[13] The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. You may need to experiment with single or mixed solvent systems (e.g., ethanol/water) to find the optimal conditions.[18]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove the acid catalyst and the bulk of unreacted 1-butanol.

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run without a solvent, dissolve the mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes).

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.[16]

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Add an equal volume of water and shake again. Drain the aqueous layer. Repeat this water wash one more time.

  • Perform a final wash with an equal volume of saturated brine. This helps to remove residual water from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter or decant the dried organic solution and remove the solvent using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is ideal after an initial extraction to separate 1-butanol from the product.

  • Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed. Use a Claisen adapter to minimize bumping into the condenser.[17]

  • Place the crude this compound from the extraction step into the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Turn on the vacuum and allow the pressure to stabilize. A typical pressure for this separation would be in the range of 8-15 mmHg.

  • Begin heating the distillation flask gently using a heating mantle.

  • The first fraction to distill will be the lower-boiling 1-butanol (Boiling Point at 10 mmHg is ~50 °C). Collect this separately.

  • After the 1-butanol has been removed, the temperature will rise. Collect the pure this compound fraction at its reduced pressure boiling point (~160 °C at 8 mmHg).[6]

  • Stop the distillation once the product has been collected. Allow the apparatus to cool completely before venting it to atmospheric pressure.[17]

Protocol 3: Purification by Recrystallization

This protocol is used to achieve high purity of the solid product.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to create a slurry.

  • Heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Allow the crystals to dry completely in the air or in a vacuum oven.

Mandatory Visualization

Purification Method Selection Workflow

The following diagram provides a logical workflow to help you select the most appropriate purification strategy for your specific experimental needs.

PurificationWorkflow start Crude this compound (contains 1-butanol) extraction Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) start->extraction check_purity Is the Purity Sufficient? extraction->check_purity product_pure Purified Product check_purity->product_pure Yes needs_more_purification Further Purification Needed check_purity->needs_more_purification No check_scale Scale > 10g? needs_more_purification->check_scale distillation Vacuum Distillation check_scale->distillation Yes recrystallization Recrystallization check_scale->recrystallization No distillation->product_pure recrystallization->product_pure chromatography Column Chromatography (High Purity / Small Scale) recrystallization->chromatography If fails or higher purity needed chromatography->product_pure

Figure 1. Decision workflow for selecting a purification method.

References

Preventing hydrolysis of Butyl 4-nitrobenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for handling Butyl 4-nitrobenzoate, with a specific focus on preventing its hydrolysis during experimental workup procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on the prevention of its primary side reaction: hydrolysis.

Q1: What are the common signs of this compound hydrolysis during workup?

A1: The most frequent indicators of unintended hydrolysis are a reduced yield of your final ester product and the reappearance of the starting material, 4-nitrobenzoic acid.[1][2] You can confirm this through several analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the 4-nitrobenzoic acid starting material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a broad singlet peak downfield (typically >10 ppm) in the ¹H NMR spectrum, which is characteristic of a carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the ester's carbonyl (C=O) stretch.[1]

Q2: Which steps in a typical aqueous workup pose the highest risk for ester hydrolysis?

A2: The greatest risk of hydrolysis occurs during aqueous wash steps.[1] Key stages of concern include:

  • Quenching the Reaction: The initial addition of water or an aqueous solution to the reaction mixture introduces the necessary reagent for hydrolysis.

  • Base Washing: Using a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst is a critical step where base-catalyzed hydrolysis, also known as saponification, can occur.[3] While necessary, this step must be carefully controlled.[1] Saponification is generally irreversible under basic conditions.[3]

  • Acid Washing: While less common for ester purification, using an acidic wash to remove basic impurities can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol.[1][4]

Q3: I suspect my ester is hydrolyzing. How can I modify my workup to minimize this?

A3: To minimize hydrolysis, you should focus on controlling the temperature, the choice of reagents, and the duration of the aqueous washes. The rate of hydrolysis is significantly influenced by these factors.[1]

  • Temperature: Perform all aqueous washes using ice-cold solutions and, if possible, keep the separatory funnel in an ice bath. Lower temperatures decrease the rate of the hydrolysis reaction.[1]

  • Reagent Choice: Use a weak base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any acid catalyst.[1][5] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they are potent catalysts for saponification.[3][6]

  • Contact Time: Perform extractions and washes as quickly and efficiently as possible. Do not allow the organic and aqueous layers to remain in contact for extended periods.[1]

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound more susceptible to hydrolysis than an unsubstituted ester like Butyl benzoate?

The para-nitro group on this compound is strongly electron-withdrawing. This effect pulls electron density away from the ester's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This electronic effect accelerates the rate of hydrolysis, particularly base-catalyzed saponification, compared to esters with electron-donating or neutral substituents.[7][8]

FAQ 2: What is the ideal pH to maintain during the workup to prevent hydrolysis?

While esters are generally more stable in a neutral pH range (around 5-7), the goal during workup is to quickly neutralize any acidic or basic catalysts and then remove the aqueous phase.[9] After neutralizing the acid catalyst with a weak base like sodium bicarbonate, it is crucial to proceed to the drying step promptly to avoid prolonged exposure to even mildly basic aqueous conditions.

FAQ 3: Can I use a strong base like sodium hydroxide (NaOH) to speed up the neutralization of the acid catalyst from my esterification reaction?

This is strongly discouraged. Using a strong base like NaOH will dramatically increase the rate of saponification, the irreversible base-catalyzed hydrolysis of your ester into a carboxylate salt.[3][10] This would lead to a significant loss of your desired product. Always opt for a cold, weak base like sodium bicarbonate.[1]

FAQ 4: How can I effectively remove the 4-nitrobenzoic acid impurity if hydrolysis has already occurred?

If your product is contaminated with 4-nitrobenzoic acid, you can perform a gentle extraction with a cold, dilute solution of sodium bicarbonate. The basic solution will deprotonate the acidic 4-nitrobenzoic acid, forming the water-soluble sodium 4-nitrobenzoate salt, which will move into the aqueous layer.[4][11] Your less polar this compound will remain in the organic layer. You must perform this extraction quickly and at a low temperature to prevent further hydrolysis of the desired ester.

Data Presentation

The following table summarizes key experimental parameters and provides recommendations for minimizing the hydrolysis of this compound during workup.

ParameterStandard Procedure (High Risk)Recommended Procedure (Low Risk of Hydrolysis)Rationale
Temperature Room Temperature0-5 °C (Ice Bath)Reduces the kinetic rate of the hydrolysis reaction.[1]
Neutralizing Agent 1M Sodium Hydroxide (NaOH)Saturated Sodium Bicarbonate (NaHCO₃), coldA weak base minimizes the rate of base-catalyzed hydrolysis (saponification).[1][3]
Washing Solutions Room temperature deionized waterIce-cold deionized water, followed by cold brine (sat. NaCl)Brine helps to remove dissolved water from the organic layer, reducing the potential for hydrolysis.[1][11]
Contact Time >10 minutes per wash<5 minutes per washMinimizes the time the ester is in contact with the aqueous phase where hydrolysis can occur.[1]

Experimental Protocols

Protocol: Optimized Workup for Isolating this compound

This protocol is designed to isolate this compound from a reaction mixture (e.g., following a Fischer esterification) while minimizing the risk of hydrolysis.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.[1]

  • Dilute the Mixture: Add an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) to dilute the reaction mixture. Add an equal volume of ice-cold deionized water.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly and carefully add cold, saturated sodium bicarbonate (NaHCO₃) solution in small portions. Swirl the funnel gently without the stopper initially to allow for the release of CO₂ gas.[1] Stopper the funnel, invert it, and vent frequently. Continue adding NaHCO₃ solution until gas evolution ceases, indicating that all acid has been neutralized.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with one portion of cold, saturated aqueous NaCl (brine). This step helps remove the bulk of the dissolved water from the organic phase.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.[1]

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Further Purification: If necessary, purify the crude product further by recrystallization or column chromatography.

Visualizations

Hydrolysis_Troubleshooting start Low Yield of this compound? check_impurity Impurity present in crude product? start->check_impurity Yes cause_other Other issues: - Incomplete reaction - Mechanical loss start->cause_other No is_acid Is impurity 4-nitrobenzoic acid? (Check TLC/NMR) check_impurity->is_acid Yes check_impurity->cause_other No cause_hydrolysis Hydrolysis is the likely cause. is_acid->cause_hydrolysis Yes is_acid->cause_other No check_temp Was workup performed at low temp (0-5°C)? cause_hydrolysis->check_temp check_base Was a weak base (e.g., NaHCO3) used? check_temp->check_base Yes solution_temp Recommendation: Use ice-cold solutions and an ice bath. check_temp->solution_temp No check_time Was contact time with aqueous layers minimized? check_base->check_time Yes solution_base Recommendation: Avoid strong bases (NaOH). Use cold, saturated NaHCO3. check_base->solution_base No solution_time Recommendation: Perform washes efficiently without delays. check_time->solution_time No

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Workup_Workflow cluster_main Optimized Workup Workflow A 1. Cool Reaction Mixture (Ice Bath) B 2. Dilute with Organic Solvent & Ice-Cold Water A->B C 3. Transfer to Separatory Funnel B->C D 4. Neutralize with Cold Sat. NaHCO3 (Vent CO2!) C->D E 5. Separate Aqueous Layer D->E F 6. Wash with Cold Brine E->F G 7. Dry Organic Layer (Anhydrous MgSO4) F->G H 8. Filter Drying Agent G->H I 9. Remove Solvent (Rotary Evaporator) H->I J Crude this compound I->J

References

Technical Support Center: Scale-Up Synthesis of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of aromatic nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning aromatic nitration reactions from the laboratory to an industrial scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and ensure safe, efficient, and scalable manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of aromatic nitration in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Uncontrolled Exothermic Reaction or Thermal Runaway

  • Question: My large-scale nitration is exhibiting a rapid, uncontrolled temperature increase, even with cooling. What is happening and what should I do?

  • Answer: You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the exothermic nitration reaction exceeds the heat removal capacity of the reactor.[1] This can lead to a dangerous increase in temperature and pressure, potentially causing an explosion.[1]

    Immediate Actions:

    • Stop all reactant feeds immediately. This is the most critical step to prevent further heat generation.[1]

    • Ensure maximum cooling. Verify that your cooling system is operating at full capacity.

    • If the temperature continues to rise, consider an emergency quench. Have a pre-determined and tested quenching procedure in place, which may involve adding a large volume of a cold, inert solvent or a specific quenching agent.

    Root Cause Analysis and Prevention:

    • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Incorrect Reactant Addition Rate: Adding the nitrating agent or the aromatic substrate too quickly can overwhelm the cooling system.

    • Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction rate is significantly higher.

    • Cooling System Failure: Malfunctions in chillers, pumps, or coolant flow can lead to a loss of temperature control.

Issue 2: Poor Regioselectivity and Undesired Isomer Formation

  • Question: On scaling up the nitration of my substituted benzene, the ratio of ortho/para/meta isomers has changed for the worse, making purification difficult. Why is this happening and how can I improve it?

  • Answer: Changes in regioselectivity during scale-up are often related to altered reaction conditions that influence the kinetic versus thermodynamic control of the reaction.

    Potential Causes and Solutions:

    • Temperature Variations: Inadequate temperature control in a large reactor can lead to temperature gradients, favoring the formation of different isomers. Ensure uniform and consistent temperature throughout the reactor.

    • Mixing Inefficiencies: Poor mixing can lead to localized areas of high reactant concentration, which can affect the isomer distribution. Optimize the agitator design and speed to ensure homogeneity.

    • Changes in Acid Concentration: The composition of the mixed acid can influence regioselectivity. Ensure precise control over the acid concentrations during preparation and throughout the reaction.

Issue 3: Excessive Byproduct Formation (Over-Nitration)

  • Question: My scaled-up reaction is producing a high percentage of dinitro and trinitro compounds, significantly reducing the yield of my desired mononitrated product. How can I minimize this?

  • Answer: Over-nitration, or polynitration, occurs when the initially formed mononitro product undergoes further nitration. This is a common issue, especially with activated aromatic rings.

    Strategies to Control Over-Nitration:

    • Stoichiometry Control: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Use the minimum effective amount of the nitrating agent.

    • Controlled Addition: Add the limiting reagent (often the aromatic compound) slowly to the nitrating mixture to maintain its low concentration in the reactor.

    • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) and quench the reaction as soon as the starting material is consumed to the desired level.

    • Temperature Management: Lowering the reaction temperature can often reduce the rate of the second and third nitration steps more significantly than the first, thus improving selectivity for the mononitro product.

Frequently Asked Questions (FAQs)

Safety

  • Q1: What are the primary safety hazards associated with large-scale aromatic nitration?

    • A1: The primary hazards are the highly exothermic nature of the reaction, which can lead to thermal runaway and explosions; the use of highly corrosive and oxidizing acids (nitric and sulfuric acid); and the potential for the formation of thermally unstable and explosive polynitrated byproducts.[2] Additionally, toxic nitrogen oxide (NOx) gases can be released.

  • Q2: What is a "mixed acid" and why is it used for nitration?

    • A2: A "mixed acid" is a solution of concentrated nitric acid in concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive nitronium ion (NO₂⁺), the active electrophile in aromatic nitration.[3]

  • Q3: What are the advantages of using a continuous flow reactor for nitration?

    • A3: Continuous flow reactors offer significantly improved heat transfer due to their high surface-area-to-volume ratio, which greatly reduces the risk of thermal runaway.[4][5] They also allow for precise control over reaction parameters like temperature, residence time, and stoichiometry, often leading to higher yields and better selectivity.[4][5]

Process and Purification

  • Q4: How does the work-up procedure for a large-scale nitration differ from a lab-scale reaction?

    • A4: The principles are the same (quenching, separation, washing, and drying), but the equipment and handling are different. Quenching is often done by carefully adding the reaction mixture to a large volume of agitated ice/water. Phase separations are performed in large-scale separators or decanters. Washing with water and basic solutions (like sodium carbonate or bicarbonate) to remove residual acids is critical.[6] Emulsion formation can be a significant issue at scale and may require specific strategies to break, such as adding brine.

  • Q5: What are common impurities in the final product and how are they removed?

    • A5: Common impurities include unreacted starting material, undesired isomers, polynitrated compounds, and phenolic byproducts formed from oxidation.[1][4] Purification strategies depend on the physical properties of the product and impurities and may include:

      • Crystallization: If the desired product is a solid, crystallization is a powerful purification technique.

      • Distillation: For liquid products with sufficiently different boiling points from impurities.

      • Chromatography: While more common in lab-scale, large-scale chromatography can be used for high-value products.

  • Q6: How can the acidic waste from nitration reactions be managed?

    • A6: The spent sulfuric acid is often recovered, reconcentrated, and recycled to improve the process economy and reduce environmental impact.[6][7][8] This involves processes to remove residual nitric acid and organic compounds before the concentration of the sulfuric acid.[6][7]

Data Presentation

Table 1: Effect of Scale on Yield and Impurity Profile for the Nitration of o-Xylene

ScaleReaction TypeTemperature (°C)Yield (%)Dinitro Byproducts (%)Phenolic Impurities (%)Reference
Lab-scaleBatch30-40~90~5-10~2[4][5]
Pilot-scaleContinuous Flow4094.1< 10.1[4][5]

Table 2: Influence of Temperature on the Isomer Distribution in the Mononitration of Toluene

CatalystTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
Mixed Acid3058.84.436.8[9]
Mixed Acid5055.74.340.0[9]
Zeolite H-beta2539.02.059.0[9]
Zeolite H-beta5033.02.065.0[9]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of 2,4-Dinitrotoluene (DNT)

This protocol describes a typical two-stage process for the production of DNT.

Stage 1: Mononitration of Toluene

  • Preparation of Nitrating Mixture: A mixed acid of concentrated sulfuric acid and nitric acid is prepared in a nitrator with cooling and agitation.

  • Nitration: Toluene is fed into the nitrator at a controlled rate, maintaining the temperature between 40-50°C.[9]

  • Phase Separation: After the reaction is complete, the mixture is allowed to settle, and the organic phase (mononitrotoluene, MNT) is separated from the spent acid.

  • Washing: The crude MNT is washed with water and a dilute alkali solution to remove residual acids.

Stage 2: Dinitration of Mononitrotoluene

  • Preparation of Stronger Nitrating Mixture: A more concentrated mixed acid or a mixture of nitric acid and fuming sulfuric acid (oleum) is used for the second nitration.[2]

  • Nitration: The purified MNT from Stage 1 is fed into a second nitrator containing the stronger mixed acid, with the temperature carefully controlled.

  • Phase Separation and Washing: The resulting dinitrotoluene (DNT) is separated from the spent acid and washed thoroughly with water and alkaline solutions to remove residual acids and byproducts.[2]

  • Purification: The crude DNT, which is a mixture of isomers (mainly 2,4-DNT and 2,6-DNT), is then purified.[10] This can be achieved through crystallization processes that take advantage of the different melting points of the isomers.[9][11]

Visualizations

Troubleshooting_Exothermic_Reaction start Uncontrolled Temperature Rise Detected stop_feed Immediately Stop All Reactant Feeds start->stop_feed max_cooling Ensure Maximum Cooling is Applied stop_feed->max_cooling monitor_temp Continuously Monitor Temperature max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing investigate_cause Investigate Root Cause: - Addition Rate Too High? - Cooling System Malfunction? - Poor Mixing? temp_decreasing->investigate_cause Yes temp_rising Temperature Still Rising? temp_decreasing->temp_rising No resume_safely Resume with Corrective Actions investigate_cause->resume_safely temp_rising->investigate_cause No (Stable) emergency_quench Initiate Emergency Quench Procedure temp_rising->emergency_quench Yes end Process Secured emergency_quench->end

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aromatic Aromatic Substrate Reactor Nitration Reactor (Controlled Temperature & Addition) Aromatic->Reactor MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Reactor Quench Quench (Ice/Water) Reactor->Quench Separation Phase Separation Quench->Separation Washing Washing (Water, NaHCO3) Separation->Washing Spent Acid\n(to recovery) Spent Acid (to recovery) Separation->Spent Acid\n(to recovery) Purification Purification (Crystallization/Distillation) Washing->Purification Aqueous Waste Aqueous Waste Washing->Aqueous Waste FinalProduct Pure Nitroaromatic Product Purification->FinalProduct

Caption: General experimental workflow for aromatic nitration.

References

Effect of catalyst choice on Butyl 4-nitrobenzoate synthesis rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 4-nitrobenzoate. The following sections detail experimental protocols, catalyst performance data, and solutions to common issues encountered during the esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of 4-nitrobenzoic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1] The process involves heating the reactants to drive the equilibrium towards the formation of the ester and water.

Q2: Why is a catalyst necessary for this reaction?

A2: The esterification of a carboxylic acid with an alcohol is a reversible and generally slow reaction.[2] An acid catalyst is crucial to increase the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

Q3: How can I maximize the yield of this compound?

A3: To maximize the yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of n-butanol is used as it is often less expensive and can also serve as the solvent.[3]

  • Removing water as it forms: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3][4]

Q4: What are some common side reactions to be aware of?

A4: With strong acid catalysts and high temperatures, potential side reactions include the dehydration of n-butanol to form butene or di-n-butyl ether. However, under controlled conditions for esterification, these are generally minor.

Q5: Are there alternative catalysts to sulfuric acid?

A5: Yes, various other catalysts can be used, including:

  • Homogeneous acids: p-Toluenesulfonic acid (p-TSA) and nitric acid have been studied for similar esterifications.[5][6]

  • Heterogeneous solid acids: Zeolites (e.g., H-MOR, H-HEU-M) and ion-exchange resins (e.g., Dowex 50Wx8-400) offer advantages such as easier separation from the reaction mixture and potential for reuse.[7][8]

  • Other reagents: Diethyl chlorophosphate in pyridine has also been investigated for this specific esterification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or insufficient catalyst: The catalyst may be old, hydrated, or used in too small a quantity. 2. Reaction equilibrium not favoring products: Water produced during the reaction is inhibiting the forward reaction. 3. Low reaction temperature: The reaction rate is too slow at the current temperature. 4. Steric hindrance: While less of a concern for n-butanol, bulky reactants can slow the reaction.1. Use a fresh batch of catalyst and consider increasing the catalyst loading. 2. Use a significant excess of n-butanol and/or remove water using a Dean-Stark trap or molecular sieves.[3][4] 3. Increase the reaction temperature, monitoring for potential side reactions. 4. Increase reaction time or consider a more reactive derivative of the carboxylic acid if applicable.
Dark Brown or Black Reaction Mixture 1. Decomposition/Charring: Excessive heat or a high concentration of strong acid can cause decomposition of the organic reagents.1. Ensure the reaction temperature is controlled within the recommended range. Reduce the amount of catalyst if it is excessively high. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup: This can occur if the pH is not properly adjusted. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Ensure the reaction mixture is neutralized (e.g., with a sodium carbonate solution) before extraction.[1] 2. Add a saturated brine solution to the separatory funnel to help break up emulsions.
Product Contaminated with Starting Material 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient purification: The purification method is not adequately separating the product from the unreacted carboxylic acid.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. During the workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted 4-nitrobenzoic acid. Recrystallization of the final product can also improve purity.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid[1]

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 4-Nitrobenzoic acid (1 mole, 167 g)

  • n-Butanol (1.1 mole, 81.5 g, ~100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.9 g, ~1 mL)

  • Sodium Carbonate Solution

Procedure:

  • To a reaction flask equipped with a reflux condenser, add 4-nitrobenzoic acid and n-butanol.

  • With stirring, slowly add the concentrated sulfuric acid.

  • Heat the mixture to reflux at approximately 120 °C and maintain for 12 hours. During this time, water will be formed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a sodium carbonate solution to a pH of approximately 7.5.

  • Transfer the mixture to a separatory funnel. The lower organic layer contains the product.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Expected Yield: ~99%[1]

Catalyst Performance Data

Direct comparative kinetic data for the synthesis of this compound with various catalysts is limited in the literature. However, data from analogous esterification reactions provide valuable insights into the relative performance of different catalysts.

Table 1: Comparison of Homogeneous Catalysts for the Esterification of Acetic Acid with n-Butanol[5][6]

This data provides a comparison of common acid catalysts in a similar esterification reaction.

CatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Catalyst Conc. (% v/v)Conversion (%)Activation Energy (kJ/mol)
Sulfuric Acid 801:1373.036.4
p-Toluenesulfonic Acid 801:1368.519.1
Nitric Acid 801:1366.323.3

Note: This data is for the esterification of acetic acid with n-butanol and serves as a proxy for catalyst activity.

Table 2: Performance of Zeolite Catalysts in the Esterification of 4-Nitrobenzoic Acid with Ethanol[7]

This table shows the performance of heterogeneous zeolite catalysts in the synthesis of a similar ester.

CatalystParticle SizeReaction Time (h)Conversion of 4-NBA (%)Yield of Ethyl 4-nitrobenzoate (%)
H-MOR Micrometric6~48~42
H-HEU-M Micrometric6~49~44
H-MOR (ultradispersed) 290-480 nm6~59~55
H-HEU-M (ultradispersed) 290-480 nm6~59~57
H-MOR (ultradispersed) + Microwave 290-480 nm2~70~67
H-HEU-M (ultradispersed) + Microwave 290-480 nm2~70~67

Note: This data is for the synthesis of ethyl 4-nitrobenzoate and illustrates the potential of heterogeneous catalysts and microwave assistance.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 4-Nitrobenzoic Acid and n-Butanol B Add Sulfuric Acid Catalyst A->B C Heat to Reflux (~120°C) for 12h B->C D Cool Reaction Mixture C->D Reaction Complete E Neutralize with Na2CO3 Solution D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer F->G H Dry Organic Layer (e.g., MgSO4) G->H I Filter and Evaporate Solvent H->I J Purify by Recrystallization or Distillation I->J K Characterize Final Product J->K

Caption: A flowchart of the synthesis and purification of this compound.

Catalytic Cycle of Fischer Esterification

G Catalytic Cycle of Fischer Esterification Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)2(OR'H)+ Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-COOR'H+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Ester->Carboxylic_Acid Hydrolysis (Reverse Reaction) Catalyst_H H+ Alcohol R'-OH Water H2O

Caption: The acid-catalyzed mechanism for the formation of an ester from a carboxylic acid and an alcohol.

References

Validation & Comparative

Confirming the Structure of Butyl 4-nitrobenzoate with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of Butyl 4-nitrobenzoate against related esters, supported by experimental data, to aid in its structural verification.

Comparison of 1H NMR Data

The structural confirmation of this compound can be achieved by analyzing its 1H NMR spectrum and comparing it to the spectra of analogous compounds. The electron-withdrawing nature of the nitro group at the para position significantly influences the chemical shifts of the aromatic protons, providing a key diagnostic feature.

Below is a table summarizing the 1H NMR spectral data for this compound and several related butyl and methyl esters. The data is presented for spectra recorded in deuterated chloroform (CDCl3).

CompoundAromatic Protons (ppm)-OCH2- Protons (ppm)Alkyl Chain Protons (ppm)Other Protons (ppm)
This compound ~8.2 (d, 2H), ~8.1 (d, 2H)4.33 (t, 2H)1.78-1.63 (m, 2H), 1.52-1.41 (m, 2H), 1.01-0.94 (t, 3H)
Butyl 4-chlorobenzoate[1]7.95 (d, 2H), 7.36 (d, 2H)4.33 (t, 2H)1.79-1.66 (m, 2H), 1.54-1.36 (m, 2H), 1.00-0.92 (t, 3H)
Butyl 4-bromobenzoate[1]7.90 (d, 2H), 7.57 (d, 2H)4.33 (t, 2H)1.80-1.66 (m, 2H), 1.54-1.36 (m, 2H), 0.99-0.92 (t, 3H)
Butyl 4-methylbenzoate[1]7.95 (d, 2H), 7.24 (d, 2H)4.33 (t, 2H)1.78-1.63 (m, 2H), 1.52-1.41 (m, 2H), 1.01-0.94 (t, 3H)2.40 (s, 3H, -CH3)
Methyl 4-nitrobenzoate[1]8.26-8.13 (m, 4H)3.94 (s, 3H, -OCH3)

Note on this compound Data: The presented data for this compound is based on a consensus from typical values for 4-nitrobenzoate esters, as some literature sources may contain typographical errors in the aromatic region. The strong deshielding effect of the nitro group should place both aromatic doublets above 8.0 ppm.

Experimental Protocol: 1H NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

Objective: To acquire a 1H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl3), 99.8 atom % D

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Tetramethylsilane (TMS) (or rely on residual solvent peak for referencing)

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Set the number of scans to 8 or 16 for a preliminary spectrum.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm (or the TMS peak to 0.00 ppm if added).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J values) to determine the connectivity of the protons.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using 1H NMR is outlined in the diagram below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Dissolve this compound in CDCl3 B Acquire 1H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Referencing) B->C D Analyze Chemical Shifts, Integration, and Splitting Patterns C->D E Compare Experimental Data with Expected Structure D->E F Compare with Spectra of Related Compounds D->F G Structure Confirmed E->G F->G

Caption: Workflow for 1H NMR based structural confirmation.

By following this structured approach and comparing the acquired data with the reference table, researchers can confidently confirm the synthesis of this compound. The distinct downfield shift of the aromatic protons serves as a reliable diagnostic marker for the presence of the 4-nitro group, while the signals corresponding to the butyl chain confirm the esterification.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of Butyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these details by providing a molecular fingerprint in the form of a mass spectrum. This guide offers a detailed interpretation of the mass spectrum of Butyl 4-nitrobenzoate and compares it with its structural isomers and a related analogue, providing valuable insights for compound identification and characterization.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound (C11H13NO4), with a molecular weight of 223.23 g/mol , reveals a distinct fragmentation pattern that is characteristic of its ester and nitroaromatic functionalities.[1] The electron ionization (EI) mass spectrum is characterized by a series of fragment ions that provide clues to its structure.

The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 223. However, in many EI spectra of similar compounds, this peak may be weak or absent due to the lability of the molecule. The fragmentation of this compound is primarily driven by the cleavage of the ester bond and reactions involving the nitro group.

One of the most significant fragmentation pathways for esters is the alpha-cleavage , leading to the loss of the alkoxy group. In the case of this compound, this involves the loss of a butoxy radical (•OCH2CH2CH2CH3) to form the highly stable 4-nitrobenzoyl cation at m/z 150 . This ion is often a prominent peak in the spectrum.

Another characteristic fragmentation of esters is the McLafferty rearrangement , which can occur if there is a gamma-hydrogen on the alkyl chain. This rearrangement leads to the elimination of a neutral alkene (in this case, butene, C4H8) and the formation of a radical cation of 4-nitrobenzoic acid at m/z 169 .

The nitro group also directs fragmentation. A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO2), which would result in a fragment at m/z 177 (M - 46). Another possibility is the loss of a nitric oxide radical (•NO), leading to a fragment at m/z 193 (M - 30).

The butyl group itself can undergo fragmentation. The observation of a peak at m/z 57 is indicative of a butyl cation (C4H9+), while a peak at m/z 56 can be attributed to the butene radical cation (C4H8+•) formed through various rearrangement and cleavage processes. The peak at m/z 41 likely corresponds to the allyl cation (C3H5+).

Comparative Analysis with Isomers and Analogues

To highlight the unique fragmentation pattern of this compound, a comparison with its isomers (isobutyl and tert-butyl 4-nitrobenzoate) and an analogue without the nitro group (butyl benzoate) is presented below. The structural differences, particularly in the branching of the butyl group, lead to distinct variations in their mass spectra.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Interpretation
This compound 223 (often weak or absent)150 : [O2NC6H4CO]+ (4-nitrobenzoyl cation, from α-cleavage) 169 : [O2NC6H4COOH]+• (from McLafferty rearrangement) 57 : [C4H9]+ (butyl cation) 56 : [C4H8]+• (butene radical cation) 41 : [C3H5]+ (allyl cation)
Isothis compound 223 (often weak or absent)150 : [O2NC6H4CO]+ (4-nitrobenzoyl cation, from α-cleavage) 169 : [O2NC6H4COOH]+• (from McLafferty rearrangement) 57 : [C4H9]+ (isobutyl cation) 41 : [C3H5]+ (allyl cation, prominent due to branched structure)
tert-Butyl 4-nitrobenzoate 223 (often weak or absent)150 : [O2NC6H4CO]+ (4-nitrobenzoyl cation, from α-cleavage) 57 : [C(CH3)3]+ (tert-butyl cation, typically the base peak due to its high stability)
Butyl Benzoate 178105 : [C6H5CO]+ (benzoyl cation, from α-cleavage) 123 : [C6H5COOH]+• (from McLafferty rearrangement) 77 : [C6H5]+ (phenyl cation) 57 : [C4H9]+ (butyl cation) 56 : [C4H8]+• (butene radical cation)

The comparison clearly shows that while all the nitrobenzoate isomers produce the key fragment at m/z 150, the relative intensities of the alkyl fragment ions differ significantly. The highly stable tert-butyl cation at m/z 57 dominates the spectrum of tert-butyl 4-nitrobenzoate. The absence of the nitro group in butyl benzoate results in a benzoyl cation at m/z 105 instead of the 4-nitrobenzoyl cation at m/z 150, demonstrating the influence of the nitro substituent on the fragmentation pattern.

Experimental Protocols

Mass Spectrometry Analysis:

The mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions and neutral fragments.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Fragmentation Pathway of this compound

The following diagram illustrates the major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M This compound (m/z 223) F150 4-Nitrobenzoyl cation (m/z 150) M->F150 - •OC4H9 F169 4-Nitrobenzoic acid radical cation (m/z 169) M->F169 - C4H8 (McLafferty) F57 Butyl cation (m/z 57) M->F57 - •O2NC6H4COO F56 Butene radical cation (m/z 56) M->F56 - O2NC6H4COOH F41 Allyl cation (m/z 41) F57->F41 - CH4

Caption: Major fragmentation pathways of this compound in EI-MS.

References

A Researcher's Guide to Purity Analysis of Butyl 4-nitrobenzoate by Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and development of chemical entities, ensuring the purity of a compound is a critical step. For crystalline solids like Butyl 4-nitrobenzoate, melting point determination serves as a rapid, reliable, and cost-effective preliminary method for purity assessment. This guide compares the melting point characteristics of pure this compound with impure samples and provides the experimental protocols necessary for this analysis.

The fundamental principle underpinning this technique is melting point depression. A pure crystalline solid typically melts over a very narrow temperature range (less than 2°C). However, the presence of soluble impurities disrupts the crystal lattice structure, leading to two observable effects: a depression of the melting point and a broadening of the melting range. By comparing the experimentally determined melting point of a sample to its known literature value, researchers can make a qualitative assessment of its purity.

Comparative Melting Point Data

The following table summarizes the expected melting point data for pure this compound and provides a comparison with a hypothetical impure sample before and after purification. The primary impurities in the synthesis of this compound are often the unreacted starting materials: 4-nitrobenzoic acid (Melting Point: ~240°C) and n-butanol (Boiling Point: ~118°C).

Sample DescriptionExpected Melting Point Range (°C)Interpretation
Pure this compound 35 - 39 °C[1][2][3]Sharp melting range, consistent with literature values for a pure compound.
Hypothetical Impure Sample 30 - 36 °CDepressed and broad melting range, indicating the presence of impurities.
Recrystallized Sample 35 - 38.5 °CSharpened and elevated melting range, approaching the literature value, indicating successful removal of impurities.

Experimental Protocols

Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (must be completely dry)

  • Mortar and pestle or spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound sample on a clean, dry surface. Finely powder the sample using a spatula or mortar and pestle.

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to get a rough estimate. Allow the apparatus to cool before proceeding to a more accurate measurement.

  • Accurate Measurement: Set the heating rate to a slow and steady 1-2°C per minute.[4][5] A slow heating rate is crucial for an accurate reading.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid. .

  • Reporting: The melting point is reported as the range from T1 to T2.

  • Cool Down: Allow the apparatus to cool sufficiently before running subsequent samples.

Protocol for Purification by Recrystallization

If the melting point determination suggests the sample is impure, recrystallization can be employed as a purification technique.

Materials:

  • Impure this compound

  • A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum filtration apparatus

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[6] This creates a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once cooled, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. Ensure no solvent remains, as it will act as an impurity and depress the melting point.

  • Purity Verification: Determine the melting point of the recrystallized sample. A sharper and higher melting range compared to the crude material indicates successful purification.

Visualized Workflow for Purity Analysis

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample and the decision-making process based on the initial melting point determination.

Purity_Analysis_Workflow cluster_0 A Sample of Butyl 4-nitrobenzoate Received B Perform Melting Point Determination A->B C Melting Range Sharp & Close to Literature Value? B->C D Sample is Pure C->D  Yes E Sample is Impure C->E  No F Purify by Recrystallization E->F G Determine Melting Point of Recrystallized Sample F->G H Purity Confirmed G->H

Caption: Workflow for Purity Analysis of this compound.

References

A Comparative Analysis of the Reactivity of Butyl 4-nitrobenzoate and Ethyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the reactivity of ester compounds is a critical parameter influencing their application and efficacy. This guide provides a detailed comparison of the reactivity of Butyl 4-nitrobenzoate and Ethyl 4-nitrobenzoate, focusing on their susceptibility to nucleophilic acyl substitution. This analysis is supported by experimental data on homologous compounds and established principles of organic chemistry.

Introduction to Reactivity in 4-Nitrobenzoate Esters

This compound and Ethyl 4-nitrobenzoate are both esters of 4-nitrobenzoic acid, differing only in the alkyl group attached to the ester oxygen (a butyl group versus an ethyl group). Their primary mode of reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the alkoxy group. The reactivity of these esters is predominantly influenced by electronic effects of the 4-nitrophenyl group and steric effects of the alkyl chain. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making these compounds generally reactive towards nucleophiles.

The key difference in reactivity between this compound and Ethyl 4-nitrobenzoate arises from the steric hindrance presented by the alkyl group. The bulkier butyl group is expected to impede the approach of a nucleophile to the carbonyl carbon more significantly than the smaller ethyl group.

Comparative Reactivity: A Look at Experimental Data

Table 1: Comparative Half-lives for the Alkaline Hydrolysis of Alkyl Benzoates

EsterHalf-life (t½) in minutes
Methyl Benzoate14
Ethyl Benzoate14
n-Propyl Benzoate19
n-Butyl Benzoate21

Data from a study on the alkaline hydrolysis of homologous esters, which indicates that the kinetic of base hydrolysis of these esters seems to be directly related to the size of the alkyl group.

This data strongly suggests that Ethyl 4-nitrobenzoate is more reactive than this compound towards nucleophilic attack. The longer butyl chain in this compound presents greater steric hindrance around the reaction center, slowing down the rate of reaction compared to the less hindered ethyl group in Ethyl 4-nitrobenzoate.

Theoretical Framework: Understanding the Reactivity Difference

The observed difference in reactivity can be rationalized by considering the mechanism of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon.

Caption: General mechanism of nucleophilic acyl substitution on an ester.

The formation of this tetrahedral intermediate is the rate-determining step. A bulkier alkyl group (R' = butyl) will sterically hinder the approach of the nucleophile (Nu⁻) to a greater extent than a smaller alkyl group (R' = ethyl). This increased steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, resulting in a slower reaction rate for this compound compared to Ethyl 4-nitrobenzoate.

Experimental Protocols

To experimentally verify the relative reactivity of this compound and Ethyl 4-nitrobenzoate, a kinetic study of their alkaline hydrolysis can be performed. The following is a general protocol that can be adapted for this purpose.

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 4-nitrobenzoate.

Materials:

  • This compound

  • Ethyl 4-nitrobenzoate

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Ethanol (or another suitable solvent to dissolve the esters)

  • Distilled water

  • Hydrochloric acid (HCl) solution of known concentration (for quenching the reaction)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and Ethyl 4-nitrobenzoate of known concentration in ethanol.

    • Prepare a standardized solution of sodium hydroxide in distilled water.

    • Prepare a standardized solution of hydrochloric acid.

  • Kinetic Run (to be performed for each ester separately):

    • Equilibrate separate solutions of the ester and sodium hydroxide to the desired reaction temperature in a constant temperature water bath.

    • To initiate the reaction, mix known volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start a stopwatch immediately upon mixing.

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution. This will neutralize the unreacted NaOH.

    • Determine the amount of unreacted HCl in the quenched solution by back-titration with the standard NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • From the titration data, calculate the concentration of unreacted NaOH at each time point.

    • The concentration of the ester remaining at each time point can then be determined.

    • Plot the appropriate concentration-time data to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.

Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ester Prepare Ester Stock Solutions Equilibrate Equilibrate Reactants (Ester & NaOH) Prep_Ester->Equilibrate Prep_NaOH Prepare Standard NaOH Prep_NaOH->Equilibrate Prep_HCl Prepare Standard HCl Quench Quench with Standard HCl Prep_HCl->Quench Mix Mix Reactants & Start Timer Equilibrate->Mix Aliquot Withdraw Aliquots at Intervals Mix->Aliquot Aliquot->Quench Titrate Back-titrate with Standard NaOH Quench->Titrate Calculate Calculate [Ester] vs. Time Titrate->Calculate Plot Plot Data to Determine Rate Constant (k) Calculate->Plot

Caption: Workflow for the kinetic study of ester hydrolysis.

Conclusion

Based on established principles of steric hindrance and supporting experimental data from homologous series of alkyl benzoates, it can be concluded that Ethyl 4-nitrobenzoate is more reactive towards nucleophilic acyl substitution than this compound . The larger steric bulk of the butyl group in this compound impedes the approach of nucleophiles to the carbonyl carbon, leading to a slower reaction rate. This fundamental understanding of structure-reactivity relationships is crucial for researchers and professionals in drug development and chemical synthesis for the rational design and selection of ester-containing molecules with desired reactivity profiles. The provided experimental protocol offers a robust framework for quantifying this reactivity difference in a laboratory setting.

Comparative Hydrolytic Stability of Butyl 4-Nitrobenzoate and Other Alkyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hydrolytic stability of ester-containing compounds is paramount for predicting their shelf-life, degradation pathways, and in vivo fate. This guide provides a comparative analysis of the hydrolytic stability of Butyl 4-nitrobenzoate against its lower alkyl chain homologues: Methyl 4-nitrobenzoate, Ethyl 4-nitrobenzoate, and Propyl 4-nitrobenzoate. The comparison is supported by experimental data from peer-reviewed literature and is supplemented with detailed experimental protocols and visual diagrams to elucidate the underlying principles.

Factors Influencing Hydrolytic Stability of Esters

The susceptibility of an ester to hydrolysis is primarily governed by a combination of electronic and steric factors, which influence the reactivity of the carbonyl carbon towards nucleophilic attack by water or hydroxide ions. The reaction can be catalyzed by either acid or base.

Electronic Effects: The presence of the electron-withdrawing nitro group (-NO2) at the para position of the benzene ring significantly impacts the hydrolytic stability of 4-nitrobenzoate esters. This group withdraws electron density from the benzene ring and, by extension, from the carbonyl carbon of the ester group. This inductive and resonance effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, 4-nitrobenzoate esters are generally less stable and hydrolyze more rapidly compared to their unsubstituted benzoate counterparts.

Steric Effects: The size of the alkyl group (the "R" group in R-COO-R') in the ester can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon. As the bulkiness of the alkyl group increases, the rate of hydrolysis is expected to decrease.

Comparative Hydrolytic Stability Data

EsterAlkaline Hydrolysis Rate Constant (k) at 30°C in 70% (v/v) aqueous dioxane (L mol⁻¹ s⁻¹)
Methyl 4-nitrobenzoate0.115
Ethyl 4-nitrobenzoate0.075
Propyl 4-nitrobenzoate0.053
This compound0.046

Data sourced from Verbit, L., & Lorenzo, E. J. (1967). The alkaline hydrolysis of alkyl p-nitrobenzoates. The Journal of Organic Chemistry, 32(11), 3574-3576.

Under alkaline conditions, the rate of hydrolysis decreases as the length of the alkyl chain increases from methyl to butyl. This trend is consistent with the principle of steric hindrance, where the larger alkyl groups impede the approach of the hydroxide ion to the carbonyl carbon.

Experimental Protocols

The determination of hydrolytic stability typically involves monitoring the disappearance of the ester or the appearance of a product over time under controlled conditions (e.g., constant pH and temperature). Below are generalized protocols for both spectrophotometric and titrimetric methods.

Spectrophotometric Method for 4-Nitrobenzoate Esters

This method is particularly suitable for 4-nitrobenzoate esters because the product of hydrolysis, 4-nitrobenzoate, has a strong UV absorbance that differs from the parent ester, allowing for sensitive detection.

  • Preparation of Solutions:

    • Prepare a stock solution of the alkyl 4-nitrobenzoate ester in a suitable organic solvent (e.g., acetonitrile or dioxane) to ensure solubility.

    • Prepare buffer solutions of the desired pH for the hydrolysis study (e.g., phosphate buffer for neutral/acidic conditions, borate buffer for basic conditions).

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired temperature in a thermostatted cuvette holder within a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the ester stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

    • Immediately begin monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the 4-nitrobenzoate anion (typically around 270-285 nm).

    • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of this plot will be equal to -k_obs.

    • For base-catalyzed hydrolysis, the second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of hydroxide ions.

Titrimetric Method

This classical method measures the amount of carboxylic acid produced during the hydrolysis.

  • Reaction Setup:

    • Prepare a solution of the ester in a suitable solvent mixture (e.g., aqueous ethanol) in a reaction vessel maintained at a constant temperature.

    • For acid-catalyzed hydrolysis, a known concentration of a strong acid (e.g., HCl) is added. For base-catalyzed hydrolysis, a known concentration of a strong base (e.g., NaOH) is used.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a known volume of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water or by neutralizing the catalyst.

  • Titration:

    • Titrate the quenched sample with a standardized solution of NaOH (for acid-catalyzed hydrolysis) or HCl (for base-catalyzed hydrolysis) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis:

    • The concentration of the carboxylic acid formed at each time point is calculated from the volume of titrant used.

    • The rate constant is then determined by plotting the concentration of the product versus time and fitting the data to the appropriate integrated rate law.

Visualizing Hydrolytic Stability and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_factors Factors Affecting Hydrolytic Stability Ester Structure Ester Structure Electronic Effects Electronic Effects Ester Structure->Electronic Effects Steric Effects Steric Effects Ester Structure->Steric Effects Hydrolytic Stability Hydrolytic Stability Electronic Effects->Hydrolytic Stability Steric Effects->Hydrolytic Stability Reaction Conditions Reaction Conditions pH (Acid/Base Catalysis) pH (Acid/Base Catalysis) Reaction Conditions->pH (Acid/Base Catalysis) Temperature Temperature Reaction Conditions->Temperature Solvent Solvent Reaction Conditions->Solvent pH (Acid/Base Catalysis)->Hydrolytic Stability Temperature->Hydrolytic Stability Solvent->Hydrolytic Stability

Caption: Factors influencing the hydrolytic stability of esters.

G cluster_workflow Experimental Workflow for Determining Hydrolytic Stability Start Start Prepare Ester and Buffer Solutions Prepare Ester and Buffer Solutions Start->Prepare Ester and Buffer Solutions Initiate Reaction at Constant Temperature Initiate Reaction at Constant Temperature Prepare Ester and Buffer Solutions->Initiate Reaction at Constant Temperature Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction at Constant Temperature->Monitor Reaction Progress Spectrophotometry (Absorbance Change) Spectrophotometry (Absorbance Change) Monitor Reaction Progress->Spectrophotometry (Absorbance Change) Titrimetry (Aliquot Quenching & Titration) Titrimetry (Aliquot Quenching & Titration) Monitor Reaction Progress->Titrimetry (Aliquot Quenching & Titration) Data Analysis Data Analysis Spectrophotometry (Absorbance Change)->Data Analysis Titrimetry (Aliquot Quenching & Titration)->Data Analysis Calculate Rate Constant Calculate Rate Constant Data Analysis->Calculate Rate Constant End End Calculate Rate Constant->End

Caption: Generalized experimental workflow for determining hydrolytic stability.

A Comparative Analysis of the Biological Activities of Butyl 4-nitrobenzoate and its Amino Derivative, Butyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Butyl 4-nitrobenzoate and its amino derivative, Butyl 4-aminobenzoate (commonly known as Butamben). While Butyl 4-aminobenzoate is a well-established local anesthetic, the biological profile of its nitro precursor is less characterized. This document aims to collate the available experimental data to offer a comparative perspective on their respective biological effects, mechanisms of action, and potential therapeutic applications.

Core Biological Activities: A Comparative Overview

The primary biological activity of Butyl 4-aminobenzoate (Butamben) is its function as a local anesthetic, achieved through the blockade of voltage-gated sodium channels in nerve cells. This action prevents the transmission of pain signals.[1][2] In contrast, the biological activities of This compound are not as well-defined, with much of the available literature focusing on its role as a chemical intermediate in the synthesis of Butamben. However, emerging research on nitroaromatic compounds suggests potential for other biological effects, including antimicrobial and cytotoxic activities.

Sodium Channel Blockade: The Basis of Local Anesthesia

Butyl 4-aminobenzoate (Butamben) exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels (VGSCs) in their inactivated state. This binding inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons.[1] Studies have shown that Butamben can inhibit several subtypes of sodium channels, including Nav1.6, Nav1.7, and Nav1.8, in a concentration-dependent manner, typically within the range of 1-100µM.[3] This inhibition of neuronal firing is the fundamental mechanism behind its use for localized pain relief.[4]

Currently, there is a lack of direct evidence in the scientific literature demonstrating significant sodium channel blocking activity for This compound . Its structural difference, specifically the presence of a nitro group instead of an amino group, likely alters its interaction with the sodium channel protein, diminishing its anesthetic potency compared to its amino derivative.

Table 1: Comparative Sodium Channel Activity

CompoundTargetActivityQuantitative Data (IC50)
Butyl 4-aminobenzoate Voltage-Gated Sodium Channels (Nav1.6, Nav1.7, Nav1.8)InhibitionData not available in a comparable format
This compound Voltage-Gated Sodium ChannelsNo significant activity reportedNot applicable

Cytotoxicity Profile

The cytotoxic potential of a compound is a critical factor in its therapeutic application. Studies on Butyl 4-aminobenzoate have indicated some level of cytotoxicity, which has prompted research into novel formulations, such as liposomal gels, to reduce these toxic effects and enhance its therapeutic window.

For This compound , while specific cytotoxicity data is scarce, the broader class of nitroaromatic compounds has been investigated for potential anticancer activities. However, without direct experimental evidence, a quantitative comparison is not possible at this time.

Table 2: Comparative Cytotoxicity

CompoundCell Line(s)ActivityQuantitative Data (IC50)
Butyl 4-aminobenzoate VariousCytotoxicData not available in a comparable format
This compound Not specifiedData not availableNot applicable

Antimicrobial Activity

While the primary function of Butyl 4-aminobenzoate is not antimicrobial, some local anesthetics have been shown to possess antibacterial properties. However, it has been noted that metabolites of p-aminobenzoic acid (PABA) derivatives like Butamben may antagonize the activity of sulfonamide antibiotics.

Table 3: Comparative Antimicrobial Activity

CompoundTarget Organism(s)ActivityQuantitative Data (MIC)
Butyl 4-aminobenzoate General BacteriaLimited/Potential antagonism of sulfonamidesData not available in a comparable format
This compound Bacteria (e.g., Pseudomonas)Potential activity; Chemotactic effects observedData not available in a comparable format

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Butamben Butyl 4-aminobenzoate (Butamben) VGSC Voltage-Gated Sodium Channel Butamben->VGSC Binds to and inhibits Na_influx Sodium Ion Influx VGSC->Na_influx Blocks Depolarization Membrane Depolarization Na_influx->Depolarization Prevents Action_Potential Action Potential Propagation Depolarization->Action_Potential Halts Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Interrupts

Caption: Mechanism of action for Butyl 4-aminobenzoate (Butamben) as a local anesthetic.

G cluster_1 Experimental Workflow: Cytotoxicity Assay (MTT) A Seed cells in 96-well plate B Add varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: A generalized workflow for determining the cytotoxicity (IC50) of a compound using the MTT assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

Objective: To measure the inhibitory effect of a test compound on voltage-gated sodium channels.

Methodology:

  • Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a single cell using a glass micropipette filled with the internal solution.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

    • Perfuse the cell with the external solution containing various concentrations of the test compound.

    • Record the sodium current at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each compound concentration.

    • Normalize the current to the control (pre-drug) current.

    • Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

A Comparative Analysis of Ortho, Meta, and Para-Nitrobenzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical properties, synthesis, reactivity, and biological activities of ortho-, meta-, and para-nitrobenzoate esters. The positional isomerism of the nitro group on the phenyl ring significantly influences the steric and electronic characteristics of these molecules, leading to distinct behaviors in chemical reactions and biological systems. This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in research and development.

Chemical and Physical Properties

The position of the electron-withdrawing nitro group (-NO₂) has a profound impact on the electronic environment of the ester functional group. This is reflected in the acidity of the parent nitrobenzoic acids, which provides insight into the electrophilicity of the carbonyl carbon in the corresponding esters.

Table 1: Comparison of Physicochemical Properties of Nitrobenzoic Acids and Synthesis Yields of their Methyl Esters

PropertyOrtho-NitrobenzoateMeta-NitrobenzoatePara-NitrobenzoateBenzoate (Reference)
pKa of Parent Acid 2.173.453.444.20
Typical Synthesis Yield (Methyl Ester) 20-40%81-85%~95%N/A

Note: pKa values are for the corresponding nitrobenzoic acids. Lower pKa indicates a stronger acid, which correlates with a more electron-deficient carboxyl group.

The ortho-isomer is the most acidic due to the "ortho-effect," a combination of inductive electron withdrawal and steric inhibition of resonance, which stabilizes the carboxylate anion. The meta and para isomers have similar acidities, both being stronger acids than benzoic acid due to the electron-withdrawing nature of the nitro group.

Synthesis of Nitrobenzoate Esters

The synthesis of nitrobenzoate esters is primarily achieved through two main routes: the direct nitration of a benzoate ester or the esterification of a pre-synthesized nitrobenzoic acid. The preferred route and resulting yield are highly dependent on the desired isomer.

The direct nitration of methyl benzoate predominantly yields the meta-isomer due to the meta-directing effect of the ester group. The synthesis of the para-isomer is often achieved by the esterification of p-nitrobenzoic acid, which can be synthesized by the oxidation of p-nitrotoluene. The synthesis of the ortho-isomer via direct nitration is inefficient due to steric hindrance and the formation of multiple products.

SynthesisPathways cluster_ortho Ortho-Nitrobenzoate Synthesis cluster_meta Meta-Nitrobenzoate Synthesis cluster_para Para-Nitrobenzoate Synthesis o_nitrotoluene o-Nitrotoluene o_nitrobenzoic_acid o-Nitrobenzoic Acid o_nitrotoluene->o_nitrobenzoic_acid Oxidation o_ester Ortho-Nitrobenzoate Ester o_nitrobenzoic_acid->o_ester Esterification methyl_benzoate Methyl Benzoate m_ester Meta-Nitrobenzoate Ester methyl_benzoate->m_ester Nitration (HNO₃, H₂SO₄) p_nitrotoluene p-Nitrotoluene p_nitrobenzoic_acid p-Nitrobenzoic Acid p_nitrotoluene->p_nitrobenzoic_acid Oxidation p_ester Para-Nitrobenzoate Ester p_nitrobenzoic_acid->p_ester Esterification

Caption: Synthetic routes for ortho, meta, and para-nitrobenzoate esters.

Reactivity: Alkaline Hydrolysis

The rate of alkaline hydrolysis of benzoate esters is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. This generally leads to an increased rate of hydrolysis.

Table 2: Comparative Reactivity in Alkaline Hydrolysis

IsomerRelative Rate of Hydrolysis (Qualitative)Key Influencing Factors
Ortho Intermediate to FastStrong inductive effect, steric hindrance can disrupt resonance, potentially increasing reactivity.
Meta SlowestInductive effect is weaker than at the ortho and para positions.
Para FastestStrong electron-withdrawing effect through resonance and induction, stabilizing the transition state.

The general trend for the rate of hydrolysis is para > ortho > meta. The para-isomer benefits from both inductive and resonance effects of the nitro group, which stabilize the negatively charged transition state. The ortho-isomer experiences a strong inductive effect, but steric interactions can play a complex role. The meta-isomer is the least reactive as the nitro group's electron-withdrawing effect is primarily inductive and less pronounced at this position.

HydrolysisWorkflow start Prepare Ester Solution in appropriate solvent thermostat Thermostat solution at constant temperature start->thermostat add_base Add standardized NaOH solution thermostat->add_base monitor Monitor absorbance change over time at λmax (UV-Vis Spectrophotometer) add_base->monitor data_analysis Plot ln(A∞ - At) vs. time monitor->data_analysis calculate Calculate pseudo-first-order rate constant (k_obs) from slope data_analysis->calculate final_k Calculate second-order rate constant (k_OH) calculate->final_k

Caption: Experimental workflow for kinetic analysis of alkaline hydrolysis.

Biological Activity

Nitroaromatic compounds are known for their broad range of biological activities, which are often linked to the reductive metabolism of the nitro group within target cells. This process can generate reactive nitrogen species that are toxic to the cell.

Table 3: Comparative Biological Activity Profile

IsomerAntimycobacterial Activity (Qualitative)Bacterial Chemoattractant Activity
Ortho Less commonly reportedNot a chemoattractant for Pseudomonas sp.
Meta ActiveChemoattractant for Pseudomonas sp.
Para Active, used in diagnostics for M. tuberculosisChemoattractant for Pseudomonas sp.

Note: Direct comparative MIC values for the three mono-nitro isomers against common bacterial strains are not consistently reported in the literature. Studies on a library of nitrobenzoate esters have shown that 3,5-dinitrobenzoate esters are particularly potent against M. tuberculosis.

The biological activity of nitrobenzoate esters is not solely dependent on their chemical reactivity. Factors such as cell permeability, interaction with specific enzymes, and the cellular redox environment play crucial roles. For instance, 3- and 4-nitrobenzoate have been shown to act as chemoattractants for certain soil bacteria, suggesting specific interactions with bacterial chemoreceptors.[1]

BiologicalMechanism ester Nitrobenzoate Ester (Prodrug) cell_entry Cellular Uptake ester->cell_entry hydrolysis Esterase-mediated Hydrolysis cell_entry->hydrolysis nitrobenzoic_acid Nitrobenzoic Acid hydrolysis->nitrobenzoic_acid reduction Nitroreductase-mediated Reduction nitrobenzoic_acid->reduction reactive_species Reactive Nitrogen Species reduction->reactive_species damage Cellular Damage (DNA, proteins) reactive_species->damage cell_death Cell Death damage->cell_death

Caption: General mechanism of biological action for nitroaromatic compounds.

Experimental Protocols

Synthesis of Methyl m-Nitrobenzoate

This protocol is adapted from established methods for the nitration of methyl benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol

Procedure:

  • Cool concentrated H₂SO₄ in an ice bath.

  • Slowly add methyl benzoate to the cooled H₂SO₄ with stirring.

  • Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄ and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the temperature between 5-15 °C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.

Kinetic Analysis of Alkaline Hydrolysis

This protocol outlines a general method for determining the second-order rate constant of alkaline hydrolysis using UV-Vis spectrophotometry.

Materials:

  • Nitrobenzoate ester

  • Spectrophotometry-grade solvent (e.g., a mixture of water and a suitable organic solvent like acetonitrile)

  • Standardized sodium hydroxide (NaOH) solution

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of the nitrobenzoate ester in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the product of hydrolysis (the nitrobenzoate anion).

  • Place a known volume of the ester solution in a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a known concentration of the standardized NaOH solution to the cuvette and start monitoring the absorbance at λmax over time.

  • Continue data collection until the reaction is complete (no further change in absorbance).

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant (k_OH) is calculated by dividing k_obs by the concentration of NaOH.

Conclusion

The positional isomerism of the nitro group in ortho, meta, and para-nitrobenzoate esters dictates their synthesis, reactivity, and biological activity. The meta-isomer is readily synthesized in high yield via direct nitration. The para-isomer exhibits the fastest rate of alkaline hydrolysis due to favorable electronic effects, while the meta-isomer is the least reactive. The biological activity of these compounds is complex and not solely dependent on their chemical reactivity, with evidence of specific interactions with bacterial systems. This guide provides a foundational understanding for researchers to select the appropriate isomer and synthetic strategy for their specific application, from chemical synthesis to drug development. Further research is warranted to obtain direct comparative quantitative data for the hydrolysis rates and biological activities of all three isomers under standardized conditions.

References

Differentiating n-butyl, sec-butyl, and tert-butyl 4-nitrobenzoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical step in chemical synthesis, drug discovery, and quality control. The constitutional isomers of butyl 4-nitrobenzoate—n-butyl, sec-butyl, and tert-butyl—present a common analytical challenge due to their identical molecular weight and largely similar chemical properties. This guide provides a comprehensive comparison of these isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to facilitate their unambiguous differentiation.

Structural Differences

The key to differentiating these isomers lies in the branching of the butyl group attached to the ester oxygen.

  • n-butyl 4-nitrobenzoate: A straight-chain butyl group.

  • sec-butyl 4-nitrobenzoate: A branched butyl group where the ester oxygen is attached to a secondary carbon.

  • tert-butyl 4-nitrobenzoate: A highly branched butyl group where the ester oxygen is attached to a tertiary carbon.

These structural variations lead to distinct electronic environments for the protons and carbons within the butyl chain, resulting in unique spectroscopic signatures.

Comparative Data Analysis

The following table summarizes the key analytical data for the differentiation of n-butyl, sec-butyl, and tert-butyl 4-nitrobenzoate.

Analytical Technique n-butyl 4-nitrobenzoate sec-butyl 4-nitrobenzoate tert-butyl 4-nitrobenzoate
¹H NMR (CDCl₃) Butyl Group Signals: - ~4.33 ppm (t, 2H, -OCH₂-)- ~1.75 ppm (m, 2H, -OCH₂CH ₂-)- ~1.48 ppm (m, 2H, -CH₂CH ₂CH₃)- ~0.98 ppm (t, 3H, -CH₃)Butyl Group Signals (Predicted): - ~5.1 ppm (m, 1H, -OCH -)- ~1.7 ppm (m, 2H, -CH₂CH₃)- ~1.3 ppm (d, 3H, -OCHCH ₃)- ~0.9 ppm (t, 3H, -CH₂CH ₃)Butyl Group Signals: - ~1.60 ppm (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) Butyl Group Signals: - ~65.0 ppm (-OC H₂-)- ~30.7 ppm (-OCH₂C H₂-)- ~19.2 ppm (-CH₂C H₂CH₃)- ~13.7 ppm (-C H₃)Butyl Group Signals (Predicted): - ~73 ppm (-OC H-)- ~29 ppm (-C H₂CH₃)- ~19 ppm (-OCHC H₃)- ~10 ppm (-CH₂C H₃)Butyl Group Signals: - ~82.0 ppm (-OC (CH₃)₃)- ~28.5 ppm (-C(C H₃)₃)
GC-MS (EI) Key Fragments (m/z): - 223 (M⁺)- 167 ([M-C₄H₈]⁺)- 150 ([M-C₄H₉O]⁺)- 56 ([C₄H₈]⁺, base peak)[1]Key Fragments (m/z) (Predicted): - 223 (M⁺)- 167 ([M-C₄H₈]⁺)- 150 ([M-C₄H₉O]⁺)- 57 ([C₄H₉]⁺)Key Fragments (m/z): - 223 (M⁺)- 167 ([M-C₄H₈]⁺)- 150 ([M-C₄H₉O]⁺)- 57 ([C₄H₉]⁺, base peak)[2]
GC Retention Index Kovats RI (non-polar): ~1697-1738[1]Kovats RI (non-polar): ~1633-1652[3]N/A

Experimental Workflow

A logical workflow for the differentiation of the three isomers is presented below. This workflow prioritizes the most definitive and readily available analytical techniques.

Differentiation_Workflow Isomer Differentiation Workflow start Mixture of Butyl 4-Nitrobenzoate Isomers nmr ¹H NMR Spectroscopy start->nmr gcms GC-MS Analysis nmr->gcms Complex multiplet patterns tert_butyl tert-butyl 4-nitrobenzoate nmr->tert_butyl Singlet at ~1.6 ppm (9H) n_butyl n-butyl 4-nitrobenzoate gcms->n_butyl Base peak m/z 56 Longer retention time sec_butyl sec-butyl 4-nitrobenzoate gcms->sec_butyl Base peak m/z 57 Shorter retention time

Caption: Logical workflow for the differentiation of this compound isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Conclusion

The differentiation of n-butyl, sec-butyl, and tert-butyl 4-nitrobenzoate isomers can be reliably achieved through a combination of ¹H NMR, ¹³C NMR, and GC-MS. ¹H NMR spectroscopy offers the most direct and unambiguous method, with the distinct splitting patterns and chemical shifts of the butyl group protons providing a clear fingerprint for each isomer. GC-MS serves as an excellent confirmatory technique, with differences in retention times and characteristic fragmentation patterns providing orthogonal data for confident identification. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to effectively distinguish these closely related isomers in their daily work.

References

A Comparative Guide to the Validation of a New Analytical Method for Nitroaromatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the determination of nitroaromatic esters against established techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present a detailed evaluation of key validation parameters, experimental protocols, and visual representations of the analytical workflow, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Quantitative Data Summary

The performance of any new analytical method must be rigorously compared against existing, validated methods. The following tables summarize the key validation parameters for a hypothetical new method in comparison to standard HPLC-UV and GC-MS methods for the analysis of a representative set of nitroaromatic esters.

Table 1: Comparison of Linearity and Sensitivity

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Methyl-p-nitrobenzoate New Method0.1 - 100> 0.9990.030.1-
HPLC-UV0.5 - 150> 0.9980.150.5[2]
GC-MS0.05 - 50> 0.9990.010.05[1]
Ethyl-p-nitrobenzoate New Method0.1 - 100> 0.9990.040.12-
HPLC-UV0.5 - 150> 0.9970.180.6[2]
GC-MS0.05 - 50> 0.9990.020.06[1]
Propyl-p-nitrobenzoate New Method0.1 - 100> 0.9990.050.15-
HPLC-UV0.6 - 200> 0.9960.20.7[2]
GC-MS0.05 - 50> 0.9990.020.07[1]

Table 2: Comparison of Precision and Accuracy

AnalyteMethodRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)Accuracy (% Recovery)Reference
Methyl-p-nitrobenzoate New Method< 1.0< 1.598.5 - 101.2-
HPLC-UV< 2.0< 3.097.0 - 103.0[3]
GC-MS< 1.5< 2.598.0 - 102.0[4]
Ethyl-p-nitrobenzoate New Method< 1.2< 1.898.2 - 101.5-
HPLC-UV< 2.2< 3.596.5 - 103.5[3]
GC-MS< 1.8< 2.897.5 - 102.5[4]
Propyl-p-nitrobenzoate New Method< 1.5< 2.097.9 - 101.8-
HPLC-UV< 2.5< 4.095.0 - 105.0[3]
GC-MS< 2.0< 3.097.0 - 103.0[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to method validation.

New Analytical Method Protocol

(This section would contain the detailed protocol for the new method being validated. As this is a hypothetical guide, a placeholder is provided.)

Principle: [Briefly describe the principle of the new method, e.g., Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)].

Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to analysis.

Instrumentation:

  • Instrument: [Specify Instrument Model]

  • Column: [Specify Column Type, Dimensions, and Particle Size]

  • Mobile Phase: [Specify Composition and Gradient Program]

  • Flow Rate: [Specify Flow Rate]

  • Column Temperature: [Specify Temperature]

  • Injection Volume: [Specify Injection Volume]

  • Mass Spectrometer Settings: [Specify Ionization Mode, Monitored Transitions, etc.]

Calibration: Prepare a series of calibration standards ranging from 0.1 to 100 µg/mL in acetonitrile.

Reference Method 1: HPLC-UV (Based on EPA Method 8330B)

Principle: This method utilizes reverse-phase high-performance liquid chromatography with UV detection for the separation and quantification of nitroaromatic compounds.[5]

Sample Preparation:

  • Aqueous Samples: For low concentrations, solid-phase extraction (SPE) is the preferred method.[5]

  • Solid Samples: Extraction with acetonitrile using an ultrasonic bath.[5]

  • Filter the final extract through a 0.45 µm filter before injection.

Instrumentation:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

Calibration: Prepare calibration standards in the range of 0.5 to 200 µg/mL in the mobile phase.

Reference Method 2: GC-MS

Principle: This method involves the separation of volatile and semi-volatile nitroaromatic esters by gas chromatography, followed by detection and quantification using mass spectrometry.

Sample Preparation:

  • Extraction: Liquid-liquid extraction with a suitable solvent like dichloromethane or solid-phase extraction can be employed.

  • Derivatization: For certain nitroaromatic compounds, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.[6]

  • The final extract is concentrated and brought to a known volume.

Instrumentation:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization mode. Scan range of m/z 50-400.

Calibration: Prepare calibration standards in the range of 0.05 to 50 µg/mL in the extraction solvent.

Mandatory Visualizations

Visual representations of workflows and logical relationships are crucial for clear communication in scientific publications.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application & Lifecycle A Define Analytical Requirements B Select Appropriate Technique (e.g., LC-MS, GC-MS) A->B C Optimize Method Parameters (Column, Mobile Phase, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Method Transfer J->K L Continuous Monitoring K->L

Caption: Workflow for the development, validation, and application of a new analytical method.

Comparison_Logic cluster_params Validation Parameters NewMethod New Analytical Method Linearity Linearity NewMethod->Linearity Sensitivity Sensitivity (LOD/LOQ) NewMethod->Sensitivity Precision Precision NewMethod->Precision Accuracy Accuracy NewMethod->Accuracy Robustness Robustness NewMethod->Robustness HPLC Established HPLC-UV Method HPLC->Linearity HPLC->Sensitivity HPLC->Precision HPLC->Accuracy HPLC->Robustness GCMS Established GC-MS Method GCMS->Linearity GCMS->Sensitivity GCMS->Precision GCMS->Accuracy GCMS->Robustness

Caption: Logical relationship for comparing the new method against established methods.

References

Safety Operating Guide

Proper Disposal of Butyl 4-Nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of butyl 4-nitrobenzoate, a compound that requires careful management due to its chemical properties.

I. Immediate Safety and Operational Plan

This compound is a nitroaromatic ester. The primary method for its disposal involves chemical neutralization through alkaline hydrolysis (saponification) to break it down into less hazardous components. This process should be carried out with strict adherence to safety protocols.

Core Principle: The ester is hydrolyzed with a strong base, such as sodium hydroxide, to form sodium 4-nitrobenzoate and butanol. The resulting solution can then be neutralized and disposed of in accordance with institutional and local regulations.

General Precautions:

  • Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical disposal.[1][2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).[3][4]

  • All procedures should be performed in a well-ventilated fume hood.[3]

  • Have an emergency spill kit readily available.

II. Quantitative Data for Waste Management

Proper management of chemical waste involves adherence to specific quantitative limits for storage and handling. The following table summarizes key quantitative guidelines applicable to the disposal of this compound.

ParameterGuideline/LimitCitation(s)
Satellite Accumulation Area (SAA) Limits
Maximum Volume of Hazardous Waste55 gallons[2][5]
Maximum Volume of Acutely Hazardous Waste1 quart[2][5]
In-Lab Treatment Limits (California)
Maximum Amount Treated in a Single BatchThe lesser of 5 gallons (18 kg) or the quantity limit in a published procedure.[5]
Neutralization for Drain Disposal
pH Range for Neutralized Aqueous Solutions5.0 to 9.0[6][7][8]
Maximum Quantity per Discharge (General)A few hundred grams or milliliters per day, followed by flushing with a 100-fold excess of water.[6]

III. Experimental Protocol: Alkaline Hydrolysis of this compound

The following protocol is adapted from a well-established procedure for the saponification of a similar compound, methyl m-nitrobenzoate, and should be effective for the disposal of this compound.[1]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Beakers

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a fume hood, prepare a ~20% (w/v) aqueous solution of sodium hydroxide. For example, to treat 100 g of this compound (0.45 moles), a molar excess of NaOH is required. A safe and effective amount would be approximately 40 g of NaOH (1.0 mole) dissolved in 200 mL of water. Caution: The dissolution of NaOH in water is highly exothermic.[3] Add the NaOH pellets slowly to the water with stirring.

  • Saponification Reaction:

    • Place the this compound waste into a round-bottom flask equipped with a stir bar.

    • Carefully add the prepared sodium hydroxide solution to the flask.

    • Attach a reflux condenser to the flask and place it in a heating mantle on a stir plate.

    • Heat the mixture to boiling with continuous stirring. The saponification is typically complete when the oily ester layer disappears, which may take 10-20 minutes of boiling.[1]

  • Cooling and Dilution:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an equal volume of water.

  • Neutralization:

    • In a large beaker, place a volume of concentrated hydrochloric acid sufficient to neutralize the excess sodium hydroxide and the sodium 4-nitrobenzoate salt.

    • Slowly and with stirring, pour the cooled reaction mixture into the hydrochloric acid. Caution: This is an exothermic reaction.

    • The 4-nitrobenzoic acid will precipitate out of the solution as a solid.

  • Final pH Adjustment and Disposal:

    • After the initial neutralization, check the pH of the supernatant (the liquid portion).

    • Adjust the pH to between 5.0 and 9.0 using small amounts of acid or base as needed.[6][7]

    • The solid 4-nitrobenzoic acid can be separated by filtration and disposed of as solid hazardous waste through your institution's EHS office.

    • The remaining aqueous solution, now containing butanol and sodium chloride at a neutral pH, may be suitable for drain disposal with copious amounts of water, pending approval from your EHS department.[6]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Butyl_4_Nitrobenzoate_Disposal start This compound Waste safety Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->safety fume_hood Perform in Fume Hood safety->fume_hood hydrolysis Alkaline Hydrolysis: Add ~20% NaOH Solution Heat to Boiling under Reflux fume_hood->hydrolysis cool_dilute Cool to Room Temperature Dilute with Water hydrolysis->cool_dilute neutralize Neutralize with HCl (Precipitates 4-Nitrobenzoic Acid) cool_dilute->neutralize separate Separate Solid and Liquid (Filtration) neutralize->separate solid_waste Solid Waste: 4-Nitrobenzoic Acid separate->solid_waste liquid_waste Aqueous Solution: Butanol, NaCl, Water separate->liquid_waste ehs_solid Dispose via EHS solid_waste->ehs_solid adjust_ph Adjust pH to 5.0-9.0 liquid_waste->adjust_ph ehs_liquid Consult EHS for Drain Disposal Approval adjust_ph->ehs_liquid end Disposal Complete ehs_solid->end ehs_liquid->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Butyl 4-nitrobenzoate (CAS No. 120-48-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Immediate precautionary measures include avoiding all personal contact, including inhalation of dust or vapors, and ensuring work is conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to mitigate exposure risks.

PPE CategorySpecification
Hand Protection Butyl rubber gloves are highly recommended for handling nitro compounds.[3] If unavailable, heavy-duty nitrile gloves (minimum 5 mil thickness) may be used for splash protection, but must be replaced immediately upon contamination.[4] Breakthrough times for nitrile gloves with nitroaromatics can be very short.[4]
Eye Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5]
Face Protection A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Protection A chemically resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron should also be worn.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if dust/aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required. For concentrations up to 10 ppm, an air-purifying respirator with organic vapor cartridges is recommended. For higher or unknown concentrations, a supplied-air respirator is necessary.[6][7]

Safe Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is working correctly and that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all Necessary PPE: Don all required PPE as specified in the table above before entering the work area.

  • Prepare Spill Cleanup Materials: Have a spill kit rated for chemical spills readily available.

Handling:

  • Work in a Designated Area: Conduct all manipulations of this compound within a certified chemical fume hood.

  • Avoid Dust and Aerosol Generation: When transferring solid material, use techniques that minimize dust formation.

  • Keep Containers Closed: Ensure that containers of this compound are kept tightly sealed when not in use.

  • Prevent Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Wash Hands Thoroughly: After handling the chemical and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[2]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8][9]

  • Spill: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound and any grossly contaminated disposable labware (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled container for solid organic waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for non-halogenated organic liquid waste. Do not mix with aqueous, halogenated, or heavy metal waste streams.

  • Contaminated PPE: Dispose of all used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
Melting Point 35-39 °C[10]
Boiling Point 160 °C at 8 mmHg[10]
OSHA PEL (Nitrobenzene) 1 ppm (5 mg/m³) TWA [skin][11][12]
NIOSH REL (Nitrobenzene) 1 ppm (5 mg/m³) TWA [skin][11]
ACGIH TLV (Nitrobenzene) 1 ppm (5 mg/m³) TWA [skin][11]

Note: Occupational exposure limits for this compound have not been established. The limits for the structurally related compound Nitrobenzene are provided for guidance.

Experimental Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS CheckControls Check Engineering Controls (Fume Hood, Eyewash) ReviewSDS->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood MinimizeDust Minimize Dust/Aerosol Generation WorkInHood->MinimizeDust KeepClosed Keep Containers Closed MinimizeDust->KeepClosed SegregateWaste Segregate Waste (Solid/Liquid) KeepClosed->SegregateWaste LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste ContactEHS Contact EHS for Disposal StoreWaste->ContactEHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.